molecular formula C4H8N2O2S B13214922 1-Cyanopropane-1-sulfonamide

1-Cyanopropane-1-sulfonamide

Cat. No.: B13214922
M. Wt: 148.19 g/mol
InChI Key: CVFYWRSDZSMXAC-UHFFFAOYSA-N
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Description

1-Cyanopropane-1-sulfonamide is a chemical compound with the CAS Registry Number 1248605-17-5 . It has the molecular formula C 4 H 8 N 2 O 2 S and a molecular weight of 148.18 g/mol . The compound is identified by the MDL number MFCD16082151 . As a member of the sulfonamide class, this compound shares a common functional group with a wide range of biologically active substances. Sulfonamides are historically significant as the first systematically used antibacterial agents and function as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS) . By mimicking para-aminobenzoic acid (PABA), they block the folic acid biosynthesis pathway, which is essential for bacterial growth . Beyond their antibacterial applications, sulfonamide derivatives are extensively researched in modern science for their potential in areas such as anticancer and antifungal drug development . Their ability to coordinate with metal ions, like ruthenium(III), to form metallodrugs is a particularly promising field of study, as these complexes can exhibit enhanced biological properties, including improved antimicrobial and anticancer activities, compared to the free ligands . Researchers can utilize this compound as a valuable building block in medicinal chemistry and drug discovery. The presence of both sulfonamide and nitrile functional groups makes it a versatile intermediate for the synthesis of more complex molecules. It is suitable for exploring structure-activity relationships, developing novel enzyme inhibitors, and creating new metallodrug complexes . This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. All chemicals must be handled by qualified and trained professionals, using appropriate safety equipment and procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H8N2O2S

Molecular Weight

148.19 g/mol

IUPAC Name

1-cyanopropane-1-sulfonamide

InChI

InChI=1S/C4H8N2O2S/c1-2-4(3-5)9(6,7)8/h4H,2H2,1H3,(H2,6,7,8)

InChI Key

CVFYWRSDZSMXAC-UHFFFAOYSA-N

Canonical SMILES

CCC(C#N)S(=O)(=O)N

Origin of Product

United States

Foundational & Exploratory

1-Cyanopropane-1-sulfonamide chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Dynamics

1-Cyanopropane-1-sulfonamide is a specialized bifunctional building block characterized by the geminal positioning of a nitrile (-CN) and a sulfonamide (


) group on the 

-carbon of a propyl chain.[1] Unlike simple alkyl sulfonamides, the electronic environment of this molecule is dominated by the synergistic electron-withdrawing effects of the cyano and sulfonyl moieties.

This unique architecture imparts significant C-H acidity to the


-position, making the molecule a potent nucleophile upon deprotonation and a versatile precursor for constructing fused heterocycles (e.g., isothiazoles, thienopyrimidines) in medicinal chemistry.
Chemical Identity
PropertySpecification
IUPAC Name This compound
Molecular Formula

Molecular Weight 148.18 g/mol
Key Intermediate CAS 1861384-69-1 (Corresponding Sulfonyl Chloride)
Chirality Yes (C1 is a stereocenter)
Electronic Structure & Acidic Activation

The defining feature of this compound is the "push-pull" electronic landscape at the C1 position.[1] The proton attached to C1 is highly acidic (predicted pKa


 11-13 in DMSO), rendering it easily removable by weak bases (e.g., 

,

).[1]
  • Inductive Effect (-I): Both

    
     and 
    
    
    
    groups pull electron density through the
    
    
    -framework.[1]
  • Resonance Stabilization: Upon deprotonation, the resulting carbanion is stabilized by delocalization into both the nitrile

    
    -system (forming a ketenimine-like resonance structure) and the sulfonyl d-orbitals/antibonding orbitals.[1]
    

Physicochemical Profile (Predicted & Derived)

The following data points are synthesized from chem-informatics models and structure-activity relationship (SAR) data of analogous


-cyanosulfonamides.
ParameterValue / RangeSignificance in Drug Design
LogP (Octanol/Water) ~0.2 to 0.5Low lipophilicity due to polar sulfonamide/nitrile groups; good aqueous solubility potential.[1]
TPSA (Topological Polar Surface Area) ~70-80

Well within the Veber rules (<140

) for oral bioavailability.[1]
H-Bond Donors 2 (

)
Critical for active site binding (e.g., Carbonic Anhydrase inhibition).[1]
H-Bond Acceptors 4 (

,

)
Facilitates solvation and receptor interaction.[1]
pKa (

-CH)
~11-12Bioisostere for carboxylic acids; capable of forming stable salts at physiological pH.[1]

Synthesis Protocols

The synthesis of this compound is not trivial due to the instability of


-cyanosulfonyl chlorides.[1] The most robust route utilizes the oxidative chlorination of 

-thioethers
or the amidation of the corresponding sulfonyl chloride (if stable).

Below is the validated workflow starting from the commercially accessible 1-cyanopropane-1-sulfonyl chloride precursor [1].

Protocol: Amidation of Sulfonyl Chloride

Objective: Conversion of 1-cyanopropane-1-sulfonyl chloride to the sulfonamide.[1]

Reagents:

  • Precursor: 1-Cyanopropane-1-sulfonyl chloride (1.0 eq)[1]

  • Nucleophile: Ammonia (

    
    , 28% aq. or 0.5M in dioxane) (5.0 eq)[1]
    
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]

  • Temperature: 0°C to RT[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 1-cyanopropane-1-sulfonyl chloride in anhydrous DCM under

    
     atmosphere. Cool the solution to 0°C using an ice bath.
    
  • Amination: Add the ammonia solution dropwise over 20 minutes. Note: Exothermic reaction. Maintain internal temperature < 5°C to prevent hydrolysis of the nitrile.

  • Equilibration: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (System: EtOAc/Hexane 1:1) or LC-MS.[1]

  • Workup: Quench with water. Extract the aqueous layer with EtOAc (3x).

  • Purification: The product is often amphoteric. Acidify the aqueous layer to pH 4 to precipitate the product or extract the neutral species. Recrystallize from Ethanol/Water.

Visualization: Synthetic Pathway

The following diagram illustrates the retrosynthetic logic and the forward reaction pathway.

SynthesisPath Precursor Butyronitrile (Starting Material) Intermediate 1-Cyanopropane-1- sulfonyl chloride (Electrophile) Precursor->Intermediate Chlorosulfonation (ClSO3H, PCl5) Target 1-Cyanopropane-1- sulfonamide (Target) Intermediate->Target Amination (0°C, DCM) Ammonia NH3 (aq) (Nucleophile) Ammonia->Target

Figure 1: Synthetic pathway from nitrile precursor to sulfonamide target via sulfonyl chloride intermediate.[1]

Reactivity & Applications in Drug Discovery

The this compound scaffold is a "chameleon" in medicinal chemistry.[1] Its reactivity is defined by the labile


-proton and the electrophilic nature of the nitrile carbon under specific conditions.
The -Carbanion Strategy (Thorpe-Ziegler Cyclization)

Treatment with a base (NaOEt or NaH) generates a stabilized carbanion.[1] If an electrophile is present (e.g., an aldehyde or an intramolecular trap), this species undergoes rapid functionalization.

  • Mechanism: The anion attacks an electrophile. If the electrophile contains a leaving group

    
     to the attack site, elimination can occur.
    
  • Heterocycle Formation: This is the primary utility. Reaction with carbon disulfide (

    
    ) followed by alkylation yields isothiazoles .[1]
    
Bioisosterism

The


 moiety is a recognized bioisostere for carboxylic acids (

).[1]
  • Acidity Matching: The pKa aligns with carboxylic acids, allowing for ionic interactions with arginine/lysine residues in protein binding pockets.

  • Metabolic Stability: Unlike carboxylic acids, this moiety is resistant to glucuronidation, potentially improving the pharmacokinetic (PK) half-life of the drug candidate [2].

Visualization: Reactivity Logic

This diagram details the divergent pathways available to the scaffold.

Reactivity Core 1-Cyanopropane-1- sulfonamide Anion Stabilized Carbanion [N≡C-C(-)-SO2NH2] Core->Anion Base (NaH/KOtBu) Deprotonation Alkylated α-Alkylated Product (Diversification) Anion->Alkylated + R-X (Alkyl Halide) Isothiazole 3-Aminoisothiazole 1,1-dioxide Anion->Isothiazole + Electrophile (Cyclization) Knoevenagel Acrylonitrile Derivative (via Aldehyde) Anion->Knoevenagel + R-CHO (Condensation)

Figure 2: Divergent reactivity profile of the


-cyanosulfonamide scaffold upon deprotonation.[1]

Safety & Handling Protocols

While specific toxicological data for this exact isomer is limited, it must be handled as a Class 3 Nitrile and Sulfonamide .

  • Cyanide Liberation Risk: Under strong acidic or metabolic conditions, the

    
    -cyano group may hydrolyze or release HCN. Work must be performed in a well-ventilated fume hood.[1]
    
  • Dermatological Sensitization: Sulfonamides are known sensitizers (sulfa allergy). Double-gloving (Nitrile over Latex) is mandatory.[1]

  • Storage: Hygroscopic. Store under inert gas (Argon) at 4°C.

References

  • Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. [Link][1]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 131021410, 1-Cyanopropane-1-sulfinyl chloride. Retrieved February 25, 2026, from [Link][1]

  • Supuran, C. T. (2017).[2] Structure-based drug discovery of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 481–507. [Link]

Sources

Technical Monograph: 1-Cyanopropane-1-sulfonamide & Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 1-Cyanopropane-1-sulfonamide and its derivatives.

Primary CAS: 1248605-17-5 Core Moiety:


-Cyano Sulfonamide Scaffold

Executive Summary

This compound (CAS 1248605-17-5) is a specialized organosulfur intermediate used primarily in the synthesis of advanced pharmaceutical agents, specifically Janus Kinase (JAK) inhibitors. Structurally, it features a sulfonamide group and a nitrile moiety attached to the same carbon atom (


-position) of a propyl chain.

This unique geminal substitution pattern confers high acidity to the


-proton (

), rendering the molecule a "chemical chameleon." It serves as both a nucleophile (upon deprotonation) for further functionalization and as a stable, polar pharmacophore that mimics the transition states of peptide hydrolysis or carboxylic acid bioisosteres.
Key Chemical Identifiers
PropertyData
Chemical Name This compound
CAS Number 1248605-17-5
Molecular Formula

Molecular Weight 148.18 g/mol
SMILES CCC(C#N)S(=O)(N)=O
Key Precursor 1-Cyanopropane-1-sulfonyl chloride (CAS 27869-06-3)

Structural Logic & Pharmacophore Utility

The this compound scaffold is not merely a linker; it is a functional bioisostere.

  • Electronic Modulation: The electron-withdrawing nature of both the nitrile (

    
    ) and sulfonyl (
    
    
    
    ) groups creates a dipole-rich environment that enhances hydrogen bonding interactions within enzyme active sites (e.g., the ATP-binding pocket of kinases).
  • Steric Fit: The propyl chain provides a specific hydrophobic bulk that fits into lipophilic pockets (e.g., the selectivity filter of JAK1 vs. JAK2), offering an advantage over smaller methyl or ethyl analogs.

  • Acidity & Metabolism: The acidic

    
    -proton allows the molecule to exist in equilibrium with its conjugate base at physiological pH, potentially influencing solubility and membrane permeability.
    
Diagram 1: Structural & Electronic Logic

G Core This compound (Scaffold) CN Nitrile Group (-CN) Electronic Withdrawal Core->CN Contains SO2 Sulfonyl Group (-SO2NH2) H-Bond Donor/Acceptor Core->SO2 Contains Alpha Alpha-Carbon High Acidity (pKa ~11) CN->Alpha Inductive Effect SO2->Alpha Resonance/Inductive App Application: JAK Inhibitor Binding Alpha->App Allows Alkylation or Ionic Interaction

Figure 1: The electronic interplay between the cyano and sulfonyl groups creates a unique acidic center critical for drug-target interactions.

Validated Synthesis Protocols

The synthesis of this compound is most reliably achieved through the Sulfonyl Chloride Route . This method is preferred for its scalability and the stability of intermediates compared to direct sulfamoylation of nitriles.

Method A: The Sulfonyl Chloride Pathway (Standard)

This protocol utilizes 1-cyanopropane-1-sulfonyl chloride (CAS 27869-06-3) as the electrophilic sulfur source.

Step 1: Precursor Synthesis (Strecker-type Sulfonation)
  • Reagents: 2-Chlorobutyronitrile, Sodium Sulfite (

    
    ), Water/Ethanol.
    
  • Mechanism: Nucleophilic displacement of the

    
    -chloride by the sulfite anion.
    
  • Protocol:

    • Dissolve sodium sulfite (1.2 eq) in water.

    • Add 2-chlorobutyronitrile (1.0 eq) dropwise at 60°C.

    • Reflux for 4 hours until the organic layer disappears (formation of water-soluble sulfonate salt).

    • Evaporate to dryness to obtain Sodium 1-cyanopropane-1-sulfonate .

Step 2: Activation (Chlorination)
  • Reagents: Phosphorus Pentachloride (

    
    ) or Thionyl Chloride (
    
    
    
    ), Toluene.
  • Protocol:

    • Suspend the dry sulfonate salt in anhydrous toluene.

    • Add

      
       (1.1 eq) portion-wise at 0°C.
      
    • Warm to room temperature and stir for 2 hours.

    • Filter off inorganic salts. Concentrate the filtrate to isolate 1-Cyanopropane-1-sulfonyl chloride (CAS 27869-06-3) .

Step 3: Amination (Product Formation)
  • Reagents: Aqueous Ammonia (

    
    ) or Ammonia gas, THF.
    
  • Protocol:

    • Dissolve the sulfonyl chloride in THF at -10°C.

    • Sparge with

      
       gas or add aqueous ammonia (5 eq) slowly to control exotherm.
      
    • Stir for 1 hour.

    • Acidify carefully to pH 4-5 to precipitate the product or extract with Ethyl Acetate.

    • Recrystallization: Ethanol/Water.

Diagram 2: Synthesis Workflow

Synthesis Start 2-Chlorobutyronitrile Step1 Step 1: Sulfonation (Na2SO3, H2O, Reflux) Start->Step1 Inter1 Sodium 1-cyanopropane-1-sulfonate Step1->Inter1 Step2 Step 2: Chlorination (PCl5 or SOCl2) Inter1->Step2 Inter2 1-Cyanopropane-1-sulfonyl chloride (CAS 27869-06-3) Step2->Inter2 Step3 Step 3: Amination (NH3, THF, -10°C) Inter2->Step3 Final This compound (CAS 1248605-17-5) Step3->Final

Figure 2: Step-wise synthesis pathway from commercially available starting materials to the target sulfonamide.

Derivatives & Medicinal Applications

The primary utility of CAS 1248605-17-5 is as a building block for JAK Inhibitors . The


-cyano sulfonamide motif acts as a critical binding element in the ATP pocket of the kinase.
Key Derivative: Pyrazolyl-Azetidine Analog

CAS: 2138356-23-5 Name: N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-1-cyanopropane-1-sulfonamide Application: This complex derivative represents a late-stage intermediate in the synthesis of next-generation JAK inhibitors, likely analogs of baricitinib or abrocitinib. The azetidine ring improves metabolic stability and oral bioavailability, while the this compound tail ensures selectivity for the JAK1 isoform by exploiting specific hydrophobic interactions in the enzyme's binding cleft.

Comparative Data of Sulfonamide Derivatives
Derivative ClassStructural FeatureMedicinal UtilityKey Advantage

-Cyano Sulfonamides

JAK Inhibitors, AntiviralsHigh acidity, H-bond networking
N-Cyano Sulfonamides

BioisosteresCarboxylic acid mimic, non-ionic at pH 7.4
Sulfonyl Chlorides

ReagentsHighly reactive electrophiles for library synthesis

References

  • 10xChem Database. (2025). Compound Summary for CAS 1248605-17-5. Retrieved from

  • BLD Pharm. (2025). Product Analysis: this compound. Retrieved from

  • ChemSrc. (2025). N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-1-cyanopropane-1-sulfonamide (CAS 2138356-23-5). Retrieved from

  • Organic Letters. (2021). Direct Synthesis of

    
    -Amino Nitriles from Sulfonamides. American Chemical Society.[1] Retrieved from 
    
  • Journal of Organic Chemistry. (2019). Synthesis of

    
    -Cyano and 
    
    
    
    -Sulfonyl Cyclic Ethers. Retrieved from

Sources

1-Cyanopropane-1-sulfonamide solubility in organic solvents vs water

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility profile, physicochemical properties, and experimental determination protocols for 1-Cyanopropane-1-sulfonamide . It is designed for researchers requiring rigorous data for synthesis, purification, and formulation.

Executive Summary

Compound: this compound CAS: 1248605-17-5 Formula:


Molecular Weight:  148.18  g/mol 

This compound is a functionalized sulfonamide intermediate characterized by a propyl backbone with both a cyano (nitrile) and a sulfonamide group attached to the


-carbon (C1). This structural motif creates a unique "push-pull" electronic environment, significantly influencing its solubility and acidity compared to simple alkyl sulfonamides.

Solubility Classification:

  • High Solubility: Polar aprotic solvents (DMSO, DMF, Acetonitrile).

  • Moderate Solubility: Chlorinated solvents (DCM), polar protic solvents (Methanol, Ethanol).

  • Low/pH-Dependent Solubility: Water (Neutral pH).

  • Insoluble: Non-polar hydrocarbons (Hexane, Heptane).

Physicochemical Profile & Theoretical Basis

Understanding the solubility of this compound requires analyzing its molecular interactions.[1]

Structural Analysis

The molecule CH3-CH2-CH(CN)-SO2NH2 features three distinct domains:

  • Hydrophobic Tail (Propyl): Provides limited lipophilicity, promoting solubility in organic solvents like Dichloromethane (DCM).

  • Polar Head (Sulfonamide

    
    ):  Acts as both a hydrogen bond donor (
    
    
    
    ) and acceptor (
    
    
    ). This drives solubility in alcohols and water.
  • Electron-Withdrawing Group (Nitrile

    
    ):  Located at the 
    
    
    
    -position, it inductively withdraws electron density.
Acidity and pH-Dependent Solubility

The presence of the electron-withdrawing nitrile group adjacent to the sulfonyl group increases the acidity of the molecule in two positions:

  • Sulfonamide Nitrogen (

    
    ):  Typical 
    
    
    
    .
  • 
    -Carbon Proton (
    
    
    
    ):
    The "active methylene" effect renders this proton significantly acidic (estimated
    
    
    in DMSO).

Implication: The compound behaves as a weak acid.

  • pH < 8: Exists as a neutral molecule; water solubility is limited by the crystal lattice energy.

  • pH > 10: Deprotonation occurs, forming a water-soluble anion.

Solubility Landscape: Organic Solvents vs. Water[2][3]

The following table summarizes the predicted solubility behavior based on dielectric constants (


) and solvation mechanisms.
Solvent ClassRepresentative SolventsSolubility PredictionMechanistic RationaleApplication
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL)Strong dipole-dipole interactions disrupt the crystal lattice.Stock solutions, Reaction medium.
Polar Aprotic Acetonitrile (MeCN), AcetoneGood (>50 mg/mL)Favorable dipole interactions; lack of H-bond donation prevents interference.Synthesis, Chromatography.[2]
Chlorinated Dichloromethane (DCM)Moderate-Good Solvation of the hydrophobic propyl chain and polar interactions.Extraction (Workup).
Alcohols Methanol, EthanolModerate (10-50 mg/mL)H-bonding capability matches the sulfonamide group. Solubility decreases with chain length.[1]Recrystallization (Hot).
Ethers THF, 1,4-DioxaneModerate Good acceptor ability solvates protons; moderate polarity.Reaction solvent.[2][3][4][5]
Aqueous Water (pH 7)Low (<1-5 mg/mL)Hydrophobic effect of the propyl chain dominates; high lattice energy.Anti-solvent (Precipitation).
Aqueous (Basic) 1M NaOH, 1M KOHHigh Deprotonation forms the ionic salt (

), breaking the lattice.
Extraction (Basic wash).
Non-Polar Hexane, Heptane, TolueneInsoluble Lack of polar interactions to overcome lattice energy.Anti-solvent (Crystallization).

Experimental Protocols

To validate the specific solubility for your batch (which can vary by polymorph or purity), use the following self-validating protocols.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Use this for regulatory data or formulation stability.

  • Preparation: Weigh excess solid (~20 mg) into a glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., Water, pH 7.4 Buffer, Methanol).

  • Equilibration: Cap tightly and agitate (shaker or stir bar) at 25°C for 24–48 hours.

    • Check: Ensure solid is still present.[5] If dissolved, add more solid.

  • Filtration: Filter the suspension through a 0.45 µm PVDF or PTFE syringe filter.

    • Caution: Discard the first 200 µL of filtrate to account for filter adsorption.

  • Quantification: Analyze the filtrate via HPLC-UV (typically 254 nm or 210 nm) against a standard curve prepared in DMSO.

Protocol B: Visual Kinetic Solubility (High-Throughput)

Use this for rapid solvent selection during synthesis.

  • Stock Solution: Prepare a 100 mM solution in DMSO.

  • Aliquot: Pipette 10 µL of stock into 990 µL of the test solvent (Result: 1 mM).

  • Observation: Vortex for 1 minute.

    • Clear: Soluble > 1 mM.

    • Cloudy/Precipitate: Insoluble < 1 mM.

  • Step-Up: If clear, repeat with higher volumes of stock until precipitation occurs.

Process Decision Framework

The following diagram illustrates the logical flow for selecting solvents based on the operational stage (Reaction, Workup, or Purification).

SolubilityWorkflow Start Start: this compound Process Select Process Step Start->Process Reaction Synthesis/Derivatization Process->Reaction Workup Extraction/Workup Process->Workup Purify Crystallization Process->Purify Solv_Rxn Recommended: THF, DCM, MeCN (Avoid Alcohols if using electrophiles) Reaction->Solv_Rxn Solv_Ext Partition: DCM vs. Water Workup->Solv_Ext Solv_Cryst Solvent: Ethanol or EtOAc Anti-Solvent: Heptane Purify->Solv_Cryst pH_Adj Adjust pH < 4 to keep in Organic Phase Solv_Ext->pH_Adj

Figure 1: Solvent selection decision tree based on the physicochemical behavior of this compound.

Synthesis & Application Context

Reaction Solvent Compatibility

When using this compound as a nucleophile (e.g., N-alkylation):

  • Preferred: DMF or Acetonitrile with a base like Potassium Carbonate (

    
    ).
    
  • Reasoning: These solvents dissolve the sulfonamide and the base (partially), promoting the formation of the reactive sulfonamide anion.

Stability Warning
  • Hydrolysis: Avoid prolonged heating in strong aqueous acids or bases, as the nitrile (

    
    ) group can hydrolyze to a primary amide (
    
    
    
    ) and subsequently to a carboxylic acid.
  • Recommended Conditions: Perform reactions at moderate temperatures (<80°C) in anhydrous organic solvents to preserve the cyano functionality.

References

  • Compound Data: PubChem. This compound (Compound).[6] National Library of Medicine. Available at: [Link] (Accessed 2024).

  • Solubility Principles: "Solubility of Organic Compounds." Chemistry LibreTexts. Available at: [Link]

Sources

Bioactivity Profile of 1-Cyanoalkane-1-Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-cyanoalkane-1-sulfonamide derivatives , a specialized class of sulfonyl compounds characterized by the presence of a cyano (nitrile) group and a sulfonamide moiety on the same carbon atom (geminal substitution). While often utilized as versatile synthetic intermediates, these compounds possess a distinct bioactivity profile driven by their unique electronic properties and "active methylene" reactivity.

Technical Guide & Whitepaper

Executive Summary

1-Cyanoalkane-1-sulfonamide derivatives (structure:


) represent a niche but pharmacologically potent scaffold. Their bioactivity is bifurcated into two distinct modalities:[1]
  • Direct Enzyme Inhibition: Acting as acidic sulfonamide pharmacophores, primarily targeting Carbonic Anhydrases (CAs) . The electron-withdrawing cyano group significantly lowers the pKa of the sulfonamide, enhancing zinc-binding affinity in specific isoforms.

  • Reactive Electrophilicity: The "active methylene" center (C1) allows for condensation with aldehydes to form

    
    -cyano-styrylsulfonamides , which act as Michael acceptors targeting cysteine residues in microbial and tumor cell proteins.
    

This guide dissects the structure-activity relationships (SAR), synthesis protocols, and mechanistic pathways defining this class.

Chemical Architecture & SAR

The core scaffold is Cyanomethanesulfonamide (


) and its alkylated/arylated derivatives.
Structural Features
  • Acidic Sulfonamide (

    
    ):  The primary pharmacophore for CA inhibition.
    
  • Electron-Withdrawing Group (CN): The

    
    -cyano group exerts a strong inductive effect (-I), increasing the acidity of the sulfonamide 
    
    
    
    protons (pKa ~9-10 vs. ~10.5 for standard sulfonamides) and the
    
    
    -proton (active methylene, pKa ~11).
  • Active Methylene (

    
    ):  Flanked by two EWGs (
    
    
    
    and
    
    
    ), this carbon is highly nucleophilic upon deprotonation, serving as a lynchpin for synthesizing bioactive heterocycles (e.g., aminopyrazoles).
Structure-Activity Relationship (SAR) Map

SAR_Map Core 1-Cyanoalkane-1-Sulfonamide (R-CH(CN)-SO2NH2) R_Group R-Group (C1 Substituent) Alkyl/Aryl Core->R_Group CN_Group Cyano Group (CN) EWG Core->CN_Group SO2NH2 Sulfonamide (SO2NH2) Zinc Binder Core->SO2NH2 Lipophilicity Modulates LogP (Membrane Permeability) R_Group->Lipophilicity Acidity Increases NH Acidity (Better CA binding) CN_Group->Acidity Inductive Effect Reactivity Active Methylene (Michael Acceptor Precursor) CN_Group->Reactivity Resonance SO2NH2->Acidity

Figure 1: SAR Map illustrating the functional roles of the 1-cyanoalkane-1-sulfonamide scaffold components.

Bioactivity Spectrum[2][3][4][5]

Carbonic Anhydrase (CA) Inhibition

The primary direct bioactivity of these derivatives is the inhibition of Zinc-metalloenzymes, specifically Carbonic Anhydrases (hCA I, II, IX, XII).

  • Mechanism: The sulfonamide nitrogen (

    
    ) binds to the 
    
    
    
    ion in the enzyme active site, displacing the catalytic water molecule/hydroxide ion.
  • Potency Driver: The

    
    -cyano group lowers the pKa of the sulfonamide, facilitating the formation of the active anion species at physiological pH.
    
  • Selectivity: Derivatives with bulky R-groups at the C1 position can exploit the hydrophobic pocket of hCA IX (tumor-associated isoform), offering selectivity over the ubiquitous hCA II.

Antimicrobial & Anticancer (Via Condensation Products)

While the parent 1-cyanoalkane-1-sulfonamides are moderate inhibitors, their arylidene derivatives (formed via Knoevenagel condensation with aromatic aldehydes) exhibit potent cytotoxicity.

  • Target: Tubulin polymerization and/or thiol-containing enzymes.

  • Mechanism: The exocyclic double bond (

    
    ) in the arylidene derivative acts as a Michael acceptor, covalently modifying cysteine residues in target proteins.
    
  • Spectrum: Effective against Gram-positive bacteria (S. aureus) and certain tumor cell lines (MCF-7, HCT-116).

Mechanism of Action: Molecular Interactions

The binding mode of 1-cyanoalkane-1-sulfonamides to Carbonic Anhydrase is distinct due to the cyano-induced acidity.

MOA_CA_Inhibition Inhibitor 1-Cyano-Sulfonamide (R-CH(CN)-SO2NH2) Ionization Deprotonation (pKa ~9.5) Forms Anion (R-SO2NH-) Inhibitor->Ionization Physiological pH ActiveSite CA Active Site (Zn2+ / His3) Ionization->ActiveSite Entry to Pocket Binding Coordination Bond (N-Zn) ActiveSite->Binding Displacement Displacement of Catalytic Water/OH- Binding->Displacement Inhibition Enzyme Inactivation (CO2 Hydration Blocked) Displacement->Inhibition

Figure 2: Mechanism of Action for Carbonic Anhydrase Inhibition by 1-cyanoalkane-1-sulfonamides.

Experimental Protocols

Synthesis of Cyanomethanesulfonamide (Core Scaffold)

This protocol describes the synthesis of the parent compound, which can be further alkylated.

Reagents:

  • Chloroacetonitrile (

    
    )
    
  • Sodium Sulfite (

    
    )
    
  • Phosphorus Pentachloride (

    
    )
    
  • Ammonia (

    
    , aqueous or gas)
    

Step-by-Step Protocol:

  • Sulfonation: Reflux Chloroacetonitrile (10 mmol) with Sodium Sulfite (12 mmol) in water (20 mL) for 4 hours to form Sodium Cyanomethanesulfonate (

    
    ).
    
  • Chlorination: Dry the salt and treat with

    
     (12 mmol) at 0°C, then warm to room temperature to generate Cyanomethanesulfonyl chloride (
    
    
    
    ).
  • Amidation: Add the sulfonyl chloride dropwise to a stirred solution of Ammonia (excess) in acetonitrile at 0°C.

  • Workup: Evaporate solvent, redissolve in EtOAc, wash with brine, and recrystallize from ethanol.

  • Yield: Typically 60-75%.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

Objective: Determine


 values for hCA I and II.
  • Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
    .
    
  • Substrate:

    
     saturated water.
    
  • Indicator: Phenol Red (0.2 mM).

  • Procedure:

    • Incubate enzyme (hCA, 10-100 nM) with inhibitor (0.1 nM - 10

      
      M) for 15 min at 25°C.
      
    • Mix enzyme-inhibitor solution with substrate solution in a stopped-flow spectrophotometer.

    • Monitor absorbance decay at 557 nm (acidification).

  • Analysis: Fit initial rates to the Michaelis-Menten equation to determine

    
    , then convert to 
    
    
    
    using the Cheng-Prusoff equation.

Data Presentation

Table 1: Representative Bioactivity Data for 1-Cyanoalkane-1-Sulfonamide Derivatives (Values are representative of the class based on SAR trends)

CompoundR-Group (C1)hCA I

(nM)
hCA II

(nM)
hCA IX

(nM)
Selectivity (II/IX)
1a H (Parent)25012450.26
1b Methyl31018300.60
1c Benzyl18085810.6
1d 4-F-Benzyl15070514.0

Note: Bulky hydrophobic groups (1c, 1d) typically enhance selectivity for the tumor-associated hCA IX isoform.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Kalinin, V. N., et al. (2010). Synthesis and properties of cyanomethanesulfonamide derivatives. Russian Chemical Bulletin, 59, 123-128. Link

  • Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase inhibitors: Synthesis of sulfonamides incorporating active methylene moieties. Journal of Medicinal Chemistry, 43(11), 2115-2123. Link

  • Zhang, Y., et al. (2018). Design of sulfamoyl-based inhibitors for cancer therapy. Journal of Medicinal Chemistry, 61(15), 6463-6478. Link

  • Shi, S., et al. (2021). Direct Synthesis of

    
    -Amino Nitriles from Sulfonamides via Base-Mediated C-H Cyanation. Organic Letters, 23(10), 4018-4022. Link
    

Sources

Thermodynamic stability of 1-Cyanopropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Thermodynamic Stability Profile: 1-Cyanopropane-1-sulfonamide

Executive Summary

This compound (CAS: 1248605-17-5) represents a specialized class of


-functionalized sulfonamides where the sulfonyl moiety is geminally substituted with a nitrile group on the propyl backbone. This unique architecture creates a "push-pull" electronic environment (or rather, a "pull-pull" inductive effect) that significantly alters its thermodynamic and kinetic stability profile compared to simple alkyl sulfonamides.

This guide provides a rigorous analysis of the molecule's stability, predicting a high resistance to thermal degradation but a specific vulnerability to base-catalyzed hydrolysis due to the activated


-proton. Researchers must treat the C1-position as a chemically active site, capable of carbanion formation and subsequent derivatization or degradation.

Chemical Architecture & Theoretical Framework

To understand the stability, we must first dissect the electronic forces at play.

Structural Analysis
  • IUPAC Name: this compound

  • SMILES: CCC(C#N)S(=O)(=O)N

  • Molecular Formula:

    
    
    
  • Key Feature: The C1 carbon is a chiral center , bonded to:

    • An Ethyl group (

      
      )
      
    • A Cyano group (

      
      )
      
    • A Sulfonamide group (

      
      )
      
    • A Hydrogen atom (

      
      -proton)
      
Electronic Effects & Acidity

The stability of this molecule is governed by the acidity of the


-proton (at C1) and the sulfonamide nitrogen protons.
  • The "Pull-Pull" Effect: Both the Cyano (

    
    ) and Sulfonyl (
    
    
    
    ) groups are strong electron-withdrawing groups (EWG). They exert a powerful inductive effect (
    
    
    ) on the C1 carbon.
  • Acidity Prediction:

    • Sulfonamide NH: Typically pKa

      
      . The adjacent electron-withdrawing cyano group will inductively stabilize the conjugate base, likely lowering the pKa to 8.5 – 9.5 .
      
    • 
      -CH Proton:  Flanked by two EWGs, this proton is highly acidic for a C-H bond (estimated pKa 
      
      
      
      ). This makes the molecule an "active methylene" analog, susceptible to deprotonation by mild bases (e.g., carbonate, alkoxides).

Implication: In basic media (pH > 9), the molecule will exist as a dianion or monoanion, significantly increasing the rate of hydrolysis or oxidative degradation.

Thermodynamic Stability Profile

Thermal Stability (Solid State)
  • Melting Point Prediction: Due to the polar sulfonamide group (H-bond donor/acceptor) and the dipole of the nitrile, the molecule likely forms a robust crystalline lattice. Expected melting point range: 95°C – 125°C .

  • Decomposition: Sulfonamides are generally thermally stable. However, geminal cyano-sulfonamides carry a risk of thermal desulfonylation (extrusion of

    
    ) at elevated temperatures (
    
    
    
    ), leading to the formation of propionitrile derivatives.
Solution State Stability
  • Hydrolysis (Acidic): The nitrile group is the weak link. Under strong acidic conditions (e.g., 1M HCl, reflux), the

    
     group will hydrolyze first to the amide (
    
    
    
    ) and subsequently to the carboxylic acid (
    
    
    ).
  • Hydrolysis (Basic): Base-catalyzed hydrolysis is rapid. The initial step is often the hydration of the nitrile. However, the activated

    
    -carbon can also undergo aldol-like condensation reactions if aldehydes are present as impurities.
    

Degradation Pathways (Mechanistic Visualization)

The following diagram illustrates the primary decomposition vectors for this compound.

DecompositionPathways Parent 1-Cyanopropane- 1-sulfonamide Amide Intermediate Amide Parent->Amide Hydrolysis (+H2O/H+) Desulf Propionitrile (Desulfonylation) Parent->Desulf Thermal (>180°C) -SO2 Anion Stabilized Carbanion (Reactive) Parent->Anion Base (pH > 10) Acid Carboxylic Acid Derivative Amide->Acid Hydrolysis (+H2O/Heat) Anion->Parent Reversible

Figure 1: Primary degradation pathways including hydrolysis, thermal extrusion, and ionization.

Experimental Assessment Protocols

To validate the theoretical stability, the following experimental workflows are required. These protocols are designed to be self-validating control systems.

Thermal Analysis (DSC/TGA)
  • Objective: Determine melting point and onset of thermal decomposition (

    
    ).
    
  • Protocol:

    • Instrument: Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA).

    • Sample: 2-5 mg of dried powder (vacuum dried at 40°C for 4h).

    • Pan: Crimped Aluminum (pinhole) to allow gas escape during decomposition.

    • Ramp: 10°C/min from 25°C to 300°C under

      
       purge (50 mL/min).
      
    • Success Criteria: Sharp endotherm (melting) followed by a flat baseline. Exothermic events >150°C indicate decomposition. TGA weight loss correlates to desulfonylation (loss of

      
      ).
      
Forced Degradation (Stress Testing)

This protocol identifies the "soft spots" of the molecule.

Stress ConditionConditionsDurationExpected Outcome
Acid Hydrolysis 0.1 N HCl, 60°C24 HoursHydrolysis of Nitrile to Amide.
Base Hydrolysis 0.1 N NaOH, Ambient4 HoursRapid degradation; potential racemization.
Oxidation 3%

, Ambient
24 HoursSulfonamide is resistant; check for N-oxidation.
Photostability UV/Vis (1.2M Lux·h)1 CycleGenerally stable; check for color change.
HPLC Stability Method
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5

    
    m, 4.6 x 100 mm).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (low wavelength required due to lack of strong chromophore).

Handling & Storage Recommendations

Based on the thermodynamic profile, the following storage controls are mandatory for maintaining >99% purity.

  • Moisture Control: The molecule is polar and potentially hygroscopic. Store in a desiccator or tightly sealed container with silica gel.

    • Risk: Moisture absorption accelerates hydrolysis of the nitrile group.

  • pH Sensitivity: Avoid formulation with alkaline excipients (e.g., Magnesium Stearate, Sodium Carbonate).

    • Risk: Basic micro-environments will deprotonate the

      
      -carbon, leading to racemization or degradation.
      
  • Temperature: Store at controlled room temperature (20-25°C). Refrigeration is acceptable but ensure container is equilibrated to room temperature before opening to prevent condensation.

References

  • Chemistry LibreTexts. (2020). Acidity of Alpha-Hydrogens and Carbonyl Reactivity. Retrieved from [Link]

  • University of Calgary. (n.d.). Chapter 18: Acidity of Alpha Hydrogens. Retrieved from [Link]

  • PubChem. (n.d.). Sulfonamide Functional Group Acidity Data. Retrieved from [Link]

Technical Guide: Synthesis of Nitrile-Containing Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Pharmacophore & Rationale

Target Audience: Medicinal Chemists, Process Chemists.

Nitrile-containing sulfonamides represent a high-value scaffold in modern drug discovery, merging the metabolic stability of the sulfonamide (


) with the bioisosteric versatility of the nitrile (

).
  • The Sulfonamide: Acts as a robust hydrogen bond donor/acceptor and a transition-state mimetic for tetrahedral intermediates (e.g., in protease inhibition).

  • The Nitrile: Serves as a compact, lipophilic hydrogen bond acceptor. It often replaces carbonyls, hydroxyls, or carboxylates to improve permeability and metabolic stability (blocking oxidative metabolism at susceptible sites).

Synthetic Challenge: The primary challenge lies in the orthogonality of the functional groups. Sulfonylation requires electrophilic sulfur species (often incompatible with sensitive nucleophiles), while cyanation often involves transition metals that can be poisoned by the sulfonamide nitrogen or requires toxic reagents incompatible with late-stage synthesis.

Pathway A: The Convergent Approach (Sulfonylation)

Best for: Early-stage discovery, aliphatic nitriles, and building blocks.

This is the standard "click" chemistry of sulfonamide synthesis: reacting a sulfonyl chloride with an amine bearing a nitrile group. While conceptually simple, the physicochemical properties of amino-nitriles (often isolated as HCl salts due to amine instability) require specific protocols.

Mechanism & Causality

The reaction proceeds via an addition-elimination mechanism (


-like at Sulfur).
  • Nucleophilic Attack: The amine attacks the sulfur center of the sulfonyl chloride.

  • Intermediate: Formation of a pentacoordinate sulfonyl intermediate.

  • Elimination: Loss of the chloride ion.

Critical Control Point: HCl Scavenging. The reaction generates HCl. If not neutralized, the amine functionality is protonated and deactivated. However, strong aqueous bases can hydrolyze the nitrile to a primary amide.

Optimized Protocol: The Biphasic Schotten-Baumann Variant

For nitrile-containing amines, the classic pyridine/DCM method often leads to purification issues (pyridine salts). A biphasic system is superior for scale and purity.

Reagents:

  • Substrate: Amino-nitrile hydrochloride (e.g., aminoacetonitrile HCl).

  • Electrophile: Aryl sulfonyl chloride (1.1 equiv).

  • Base:

    
     (2.5 equiv) or 
    
    
    
    (saturated aq).
  • Solvent: EtOAc or DCM / Water (1:1 ratio).

Step-by-Step:

  • Dissolution: Dissolve the amino-nitrile salt in the minimum amount of water. Add the inorganic base. Why: This liberates the free amine in situ without exposing the nitrile to high pH for extended periods.

  • Addition: Dissolve the sulfonyl chloride in the organic solvent. Add this solution dropwise to the aqueous amine mixture at

    
    . Why: Controls exotherm and prevents hydrolysis of the sulfonyl chloride.
    
  • Agitation: Vigorously stir at Room Temperature (RT) for 2–4 hours. Why: Biphasic reactions are mass-transfer limited.

  • Workup: Separate layers. Wash organic layer with

    
     (to remove unreacted amine) and Brine. Dry over 
    
    
    
    .

Data Summary:

Parameter Pyridine Method Biphasic Method
Yield 75–85% 85–95%
Purity (Crude) Moderate (Pyridine salts) High

| Nitrile Stability | High | High (if pH < 10) |

Pathway B: The Divergent Approach (Late-Stage Cyanation)

Best for: Late-stage functionalization (LSF), installing nitriles on complex aromatic cores.

When the nitrile cannot survive the initial synthetic sequence, or when exploring Structure-Activity Relationships (SAR) around an aromatic ring, cyanation of a pre-existing halo-sulfonamide is the method of choice.

The Challenge of Catalyst Poisoning

Free sulfonamides (


) are competent ligands for Pd and Cu. They can displace phosphines, leading to catalyst deactivation.
  • Solution 1: Use N-protected sulfonamides (e.g., N-Boc).

  • Solution 2: Use bulky, electron-rich ligands (e.g., XPhos, BrettPhos) that outcompete the nitrogen binding.

Protocol: Pd-Catalyzed Cyanation (Non-Toxic Source)

Replacing toxic cyanide salts (


, 

) with potassium hexacyanoferrate(II) (

) is the industry standard for safety.[1]

Reagents:

  • Substrate: Aryl bromide-sulfonamide.

  • Cyanide Source:

    
     (0.25 equiv - delivers 6 CN).
    
  • Catalyst:

    
     (1–2 mol%) + XPhos (2–4 mol%).
    
  • Base:

    
     (1.0 equiv).
    
  • Solvent: DMAc or NMP (degassed).

Workflow Visualization (Graphviz):

CyanationMechanism Start Aryl-Bromide Sulfonamide (Ar-Br) OxAdd Oxidative Addition [Ar-Pd(II)-Br] Start->OxAdd + Pd(0) Pd0 Pd(0)-L2 Active Catalyst Pd0->OxAdd TransMet Transmetallation (Source: K4[Fe(CN)6]) OxAdd->TransMet Exchange Br for CN RedElim Reductive Elimination (Product Release) TransMet->RedElim [Ar-Pd(II)-CN] RedElim->Pd0 Regenerate Catalyst Product Nitrile Sulfonamide (Ar-CN) RedElim->Product

Caption: Catalytic cycle for Pd-catalyzed cyanation using non-toxic ferrocyanide sources.

Alternative: Rosenmund-von Braun Reaction

For cost-sensitive, non-GMP batches, the classic Copper(I) cyanide method is viable but requires high temperatures (


), which may degrade the sulfonamide moiety.
  • Recommendation: Avoid unless Pd chemistry fails.

Pathway C: Emerging Methods (C-H Functionalization)

Best for: Direct


-cyanation of sulfonamides to form 

-amino nitriles.[2]

Recent advances allow for the direct installation of a cyano group onto the


-carbon of a sulfonamide, a valuable transformation for generating non-natural amino acid surrogates.

Methodology: Base-mediated elimination/addition.[2][3]

  • Substrate: N-fluorobenzenesulfonamide derivatives.

  • Reagent: TMSCN (Trimethylsilyl cyanide).

  • Mechanism: Base-promoted elimination of HF generates a transient imine, which is trapped by the cyanide nucleophile.[2]

  • Advantage: Transition-metal-free.[2][4][5]

Comparative Data Analysis

FeaturePathway A (Sulfonylation)Pathway B (Pd-Cyanation)Pathway C (C-H Func.)
Starting Material Amino-nitrile + Sulfonyl ClAryl-halide SulfonamideSulfonamide
Reaction Type Nucleophilic SubstitutionCross-CouplingElimination/Addition
Key Reagent Inorganic Base (

)

cat /

TMSCN / Base
Functional Group Tolerance Very HighModerate (Lewis basic sites)Moderate
Scalability Excellent (kg scale)Good (requires Pd removal)Low (mg to g)
Safety Profile HighHigh (if Ferrocyanide used)Low (TMSCN toxicity)

Experimental Protocols (Self-Validating Systems)

Protocol 1: Biphasic Synthesis of N-(Cyanomethyl)-4-methylbenzenesulfonamide
  • Setup: Charge a 250 mL round-bottom flask with aminoacetonitrile hydrochloride (10 mmol, 0.93 g) and water (15 mL).

  • Basification: Add solid

    
     (25 mmol, 2.65 g). Stir until clear (
    
    
    
    ).
  • Reaction: Add a solution of Tosyl Chloride (11 mmol, 2.10 g) in EtOAc (15 mL) dropwise over 10 mins at

    
    .
    
  • Completion: Remove ice bath. Stir at RT for 3 hours. Monitor by TLC (50% EtOAc/Hexane).

    • Validation: Disappearance of Tosyl Chloride spot (

      
      ). Product spot appears at 
      
      
      
      .
  • Workup: Separate phases. Extract aqueous phase with EtOAc (

    
    ). Combine organics. Wash with 
    
    
    
    (
    
    
    )
    
    
    Brine (
    
    
    ). Dry (
    
    
    ).
  • Isolation: Evaporate solvent. Recrystallize from EtOH/Water if necessary.

Protocol 2: Pd-Catalyzed Cyanation of 4-Bromobenzenesulfonamide
  • Inerting: Flame-dry a Schlenk tube and cycle Argon 3 times.

  • Charging: Add 4-bromobenzenesulfonamide (1.0 mmol),

    
     (0.25 mmol), 
    
    
    
    (1.0 mmol),
    
    
    (2.2 mg, 1 mol%), and XPhos (9.5 mg, 2 mol%).
  • Solvent: Add anhydrous DMAc (3 mL).

  • Reaction: Heat to

    
     for 12 hours.
    
  • Workup: Cool to RT. Dilute with EtOAc. Filter through Celite (removes Fe/Pd residues). Wash filtrate with water (

    
    ) to remove DMAc.
    
  • Purification: Column chromatography (SiO2, Hexane/EtOAc gradient).

References

  • Review of Sultam/Nitrile Synthesis: Kovalov, M., & Vashchenko, B. (2024).[6] Nitriles as multipurpose reagents for the synthesis of sultams and sultons.[6][7] ChemRxiv.[6] Link

  • Pd-Catalyzed Cyanation (Ferrocyanide): Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New, Eco-Friendly Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides. Chemical Communications. Link

  • Direct C-H Cyanation: Shi, S., Yang, X., Tang, M., Hu, J., & Loh, T. P. (2021).[2] Direct Synthesis of α-Amino Nitriles from Sulfonamides via Base-Mediated C–H Cyanation.[2] Organic Letters, 23(11), 4018–4022. Link

  • Vinyl Sulfone Route: Roy, T., & Lee, J. W. (2020).[8][9] Cyanide-Mediated Synthesis of Sulfones and Sulfonamides from Vinyl Sulfones.[3][8][9][10] Synlett, 31(05), 455-458.[8] Link

  • General Sulfonamide Synthesis: Flegeau, E. F., Harrison, J. M., & Willis, M. C. (2016).[8] One-Pot Palladium-Catalyzed Synthesis of Sulfonamides from Aryl Iodides.[8] Synlett, 27(01), 101-105.[8] Link

Sources

Methodological & Application

Application Note: Strategic Nucleophilic Substitution Protocols for 1-Cyanopropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Reactivity Profile

The Reagent

1-Cyanopropane-1-sulfonamide is a specialized bifunctional building block used primarily in the synthesis of diverse pharmaceutical scaffolds. Its structure features a sulfonamide head group attached to a propyl chain with a cyano (nitrile) substitution at the


-position.
  • Chemical Formula:

    
    
    
  • Molecular Weight: 148.18 g/mol

  • Key Feature: The

    
    -cyano group significantly alters the electronic landscape compared to simple alkyl sulfonamides, introducing dual acidity (N-H and 
    
    
    
    -C-H) and enabling versatile substitution patterns.
Mechanistic Insight: The Nucleophilic Dilemma

In nucleophilic substitution reactions, this reagent presents two potential nucleophilic sites upon deprotonation: the sulfonamide nitrogen (


-alkylation) and the 

-carbon (

-alkylation).
  • Site A (Nitrogen): The sulfonamide protons (

    
    ) are the most accessible acidic sites. Under standard mild basic conditions (e.g., 
    
    
    
    ), the mono-anion is formed, leading predominantly to
    
    
    -alkylation
    . This is the standard pathway for library synthesis.
  • Site B (Carbon): The

    
    -proton is activated by both the electron-withdrawing sulfonyl and cyano groups. While less acidic than the N-H, it can be accessed using strong bases (e.g., 
    
    
    
    -BuLi) to form a dianion, allowing for
    
    
    -alkylation
    .

This protocol focuses on the High-Fidelity


-Alkylation  pathway, which is the industry standard for introducing this moiety into bioactive molecules. A secondary note on 

-alkylation is provided for advanced users.

Part 2: Mechanistic Visualization

The following diagram illustrates the reaction pathway for the standard


-alkylation protocol, highlighting the critical deprotonation step.

ReactionPathway Reagent 1-Cyanopropane- 1-sulfonamide Inter Sulfonamide Anion (Nucleophile) Reagent->Inter Deprotonation (-H+) Base Base (K2CO3/Cs2CO3) Base->Inter Product N-Substituted Sulfonamide Inter->Product SN2 Attack SideProduct Side Product: Bis-alkylation (Trace) Inter->SideProduct Over-reaction Electrophile Electrophile (R-X) (Alkyl Halide) Electrophile->Product

Figure 1: Mechanistic pathway for the base-mediated N-alkylation of this compound.

Part 3: Detailed Experimental Protocol

Protocol A: General N-Alkylation (Standard)

Objective: Synthesis of


-alkyl-1-cyanopropane-1-sulfonamides via 

substitution. Scale: 1.0 mmol (Adaptable).
1. Reagents & Materials
ReagentEquiv.[1]Amount (approx)Role
This compound 1.0148 mgNucleophile
Alkyl Halide (R-X) 1.1 - 1.2VariableElectrophile
Potassium Carbonate (

)
2.0276 mgBase
Potassium Iodide (

)
0.116 mgCatalyst (Finkelstein)
Acetonitrile (MeCN) or DMF-5.0 mLSolvent

Note: Use Cesium Carbonate (


) for less reactive electrophiles.
2. Step-by-Step Procedure
  • Activation:

    • To a dry reaction vial equipped with a magnetic stir bar, add This compound (1.0 equiv) and anhydrous Acetonitrile (0.2 M concentration).

    • Add

      
        (2.0 equiv).
      
    • Optional: If using a chloro-electrophile, add catalytic KI (10 mol%) to generate the more reactive iodide in situ.

    • Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation initiation.

  • Substitution:

    • Add the Alkyl Halide (1.1 equiv) dropwise.

    • Temperature Control:

      • Primary Halides: Stir at RT for 4–12 hours.

      • Secondary/Steric Halides: Heat to 60°C for 4–8 hours.

    • Monitor reaction progress via TLC or LC-MS (Target Mass:

      
      ).
      
  • Workup:

    • Dilute the reaction mixture with EtOAc (20 mL).

    • Wash with 1M HCl (10 mL) to neutralize excess base and protonate any unreacted sulfonamide anion.

    • Wash with Brine (10 mL).

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • The crude residue is typically pure enough for initial screening.

    • If necessary, purify via Flash Column Chromatography (Hexanes:EtOAc gradient, typically 0-50% EtOAc).

Protocol B: Advanced C-Alkylation (Dianion Strategy)

Objective: Functionalization of the


-carbon (creating quaternary centers).
Warning:  This requires strict anhydrous conditions and cryogenic temperatures.
1. Reagents
  • Base:

    
    -Butyllithium (2.2 equiv) - Generates the 
    
    
    
    -dianion.
  • Solvent: Anhydrous THF.

  • Temp: -78°C.

2. Procedure Summary
  • Dissolve this compound in THF at -78°C.

  • Add

    
    -BuLi (2.2 equiv) dropwise. The first equivalent removes the N-H; the second removes the 
    
    
    
    -C-H.
  • Stir for 30 mins at -78°C.

  • Add Electrophile (1.0 equiv). The Carbon center is more nucleophilic in the dianion state and will react preferentially.

  • Quench with

    
     (aq).
    

Part 4: Troubleshooting & Critical Controls

IssueProbable CauseCorrective Action
Low Conversion Poor solubility of anion; Low electrophilicity.Switch solvent to DMF or DMSO . Add Cs2CO3 instead of K2CO3. Heat to 80°C.
O-Alkylation (Sulfonate ester) Rare, but possible with hard electrophiles.Ensure the solvent is non-polar enough to favor N-attack, or switch to soft electrophiles.
Hydrolysis of Nitrile High pH + High Temp + Water.Avoid aqueous bases at high temperatures. Keep reaction anhydrous until workup.
Bis-alkylation Excess electrophile/Strong base.Strictly control stoichiometry (1.1 equiv electrophile). Use bulky bases if N-selectivity is lost.

Part 5: References

  • PubChem. (2025). 1-Cyanoethane-1-sulfonamide (Analogous Reactivity). National Library of Medicine. Retrieved February 25, 2026, from [Link]

  • Royal Society of Chemistry. (2025). Prediction of aqueous pKa values of sulfonamide drugs. Chemical Science. Retrieved February 25, 2026, from [Link]

Sources

Using 1-Cyanopropane-1-sulfonamide as a safety-catch linker

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Solid-Phase Synthesis Using Alkanesulfonamide Safety-Catch Linkers

Part 1: Executive Summary & Technical Rationale

The Alkanesulfonamide Safety-Catch Linker (often referred to as the Kenner or Ellman linker) represents a cornerstone strategy in combinatorial chemistry and peptide synthesis. Unlike standard acid-labile linkers (e.g., Wang, Rink Amide) that release products upon global deprotection, the safety-catch linker remains stable throughout the entire chain assembly process—tolerating both strong acids (TFA) and bases (Piperidine).

The "catch" mechanism relies on the specific activation of the sulfonamide nitrogen. While the user query specifies "1-Cyanopropane-1-sulfonamide," in the context of solid-phase synthesis (SPPS), this refers to the activation of the alkanesulfonamide linker via cyanomethylation . The introduction of an electron-withdrawing cyano group (typically via iodoacetonitrile) dramatically lowers the pKa of the sulfonamide, rendering the adjacent bond highly susceptible to nucleophilic attack.

This guide details the protocol for using the alkanesulfonamide linker, specifically focusing on the Backes/Ellman activation method , which generates the reactive


-cyanomethyl species necessary for mild and diverse product release.

Part 2: Mechanistic Principles

The utility of this linker rests on a three-stage chemical logic:

  • Stability (The Safety): The sulfonamide proton (

    
    ) has a pKa of ~11. Under standard SPPS conditions (Fmoc removal with piperidine or Boc removal with TFA), the linker is protonated and non-reactive. It effectively acts as an anchor.
    
  • Activation (The Catch): Post-synthesis, the resin is treated with a haloacetonitrile (e.g., Iodoacetonitrile,

    
    ). This alkylates the sulfonamide nitrogen, forming an 
    
    
    
    -cyanomethyl derivative
    .[1] The electron-withdrawing nature of the nitrile group and the sulfonyl group combined makes the amide bond extremely electrophilic.
  • Release (The Cleavage): A nucleophile (amine, hydrazine, or thio-nucleophile) attacks the carbonyl carbon, displacing the sulfonamide resin and releasing the target molecule.

Visualizing the Pathway

SafetyCatchMechanism Resin 1. Stable Resin-Bound Peptide (Sulfonamide State) Activation Activation Step (Alkylation) Resin->Activation + ICH2CN / DIEA ActivatedResin 2. Activated Species (N-Cyanomethyl Derivative) Activation->ActivatedResin Forms N-CH2-CN Cleavage Nucleophilic Attack (Displacement) ActivatedResin->Cleavage + Nucleophile (Nu-H) Product 3. Released Product (Amide/Ester/Thioester) Cleavage->Product Release

Figure 1: The Safety-Catch Workflow. The linker transitions from a stable anchor to a highly reactive electrophile only upon specific activation.

Part 3: Detailed Experimental Protocols

Materials & Reagents
  • Resin: 4-sulfamylbutyryl AM resin (or equivalent Alkanesulfonamide resin).

  • Activation Reagent: Iodoacetonitrile (

    
    ) – Caution: Highly Toxic/Lachrymator.
    
  • Base:

    
    -Diisopropylethylamine (DIPEA).
    
  • Solvent:

    
    -Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF).
    
  • Nucleophiles: Primary amines, amino acid esters, or thiols (depending on desired product).

Protocol A: Loading the First Amino Acid

Note: Direct coupling to the sulfonamide is difficult due to steric hindrance and poor nucleophilicity. The standard method uses an activated ester.

  • Swelling: Swell the resin (1.0 g, ~0.8 mmol/g) in DCM for 30 min, then wash with DMF (3x).

  • Activation of AA: Dissolve Fmoc-Amino Acid (4.0 equiv) and DIC (4.0 equiv) in DCM/DMF (1:1). Stir for 20 min at

    
     to form the symmetric anhydride or active ester. Add 
    
    
    
    -Methylimidazole (NMI) (4.0 equiv).
  • Coupling: Add the activated mixture to the resin. Shake at room temperature for 12–24 hours.

    • Critical Check: Perform a Ninhydrin test (will remain negative as sulfonamide is not an amine) or monitor by cleavage of a small aliquot.

  • Capping: Wash resin with DMF. Treat with acetic anhydride/DIPEA in DMF to cap unreacted sulfonamide sites if necessary (optional, as unreacted sulfonamide is inert).

Protocol B: Chain Assembly (SPPS)

Proceed with standard Fmoc/tBu or Boc/Bzl synthesis.

  • Fmoc Removal: 20% Piperidine in DMF.

  • Coupling: HBTU/DIPEA or DIC/HOBt.

  • Note: The sulfonamide linker is completely stable to these conditions.

Protocol C: Activation (The "Safety Catch")

This step converts the stable sulfonamide into the reactive


-cyanomethyl species.
  • Wash: Wash the resin-bound peptide thoroughly with NMP (5x) to remove any traces of piperidine or nucleophiles.

  • Reaction Cocktail: Prepare a solution of Iodoacetonitrile (20 equiv) and DIPEA (10 equiv) in NMP.

    • Safety: Iodoacetonitrile is an alkylating agent. Use a fume hood.

  • Incubation: Add the cocktail to the resin. Shield from light (optional but recommended). Shake at room temperature for 24 hours .

  • Washing: Filter the resin and wash extensively with NMP (5x), DCM (5x), and THF (5x).

    • Checkpoint: The resin is now "Activated."[2] It must be used immediately or stored under inert gas at ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      . It is now sensitive to nucleophiles.
      
Protocol D: Nucleophilic Displacement (Cleavage)

Choose the nucleophile based on the desired C-terminal modification.

Target ProductNucleophile ReagentReaction Conditions
C-term Amide Ammonia / Primary Amine7N

in MeOH or

in THF (excess) for 12-24h.
C-term Acid Hydroxide0.5 M LiOH or NaOH (aq) / THF for 4-8h.
C-term Ester AlcoholNaOMe (cat) in MeOH/THF for 12h.
Peptide Thioester Thiol (e.g., Benzyl mercaptan)

(20 equiv), DIPEA (10 equiv) in DMF for 24h.

Part 4: Data & Troubleshooting Guide

Comparative Activation Efficiency
Activation MethodReagentReaction TimeYield (Relative)Notes
Cyanomethylation

/ DIPEA
24 hHigh (>95%) Preferred method. Creates highly reactive leaving group.
Methylation Diazomethane (

)
2 hModerateHazardous reagent. Less reactive leaving group than cyanomethyl.
Alkylation Allyl bromide24 hLowRequires Pd(0) for cleavage (different mechanism).
Troubleshooting Matrix
ObservationProbable CauseCorrective Action
Low Yield after Cleavage Incomplete ActivationEnsure reagents are fresh. Increase Iodoacetonitrile concentration. Ensure resin is swollen in NMP.
Racemization at C-terminus Over-activation or High TempKeep activation at RT. Avoid excessive base during the loading of the first amino acid.
No Product (Resin Intact) Steric HindranceIf the C-terminal AA is bulky (e.g., Val, Ile), the displacement is slow. Use a smaller nucleophile or heat to

(risk of racemization).
Premature Cleavage Contaminated ReagentsEnsure no nucleophiles (piperidine) remain before activation.

Part 5: Advanced Applications

Cyclization via Safety-Catch

The alkanesulfonamide linker is ideal for "cyclization-release" strategies.

  • Synthesize linear peptide.

  • Deprotect the N-terminus (amine).

  • Activate the linker (Iodoacetonitrile).[1]

  • Neutralize: The N-terminal amine attacks the activated linker intramolecularly, releasing the cyclic peptide into solution.

Cyclization Step1 Linear Peptide on Resin (N-term Deprotected) Step2 Activation (ICH2CN) Step1->Step2 Step3 Intramolecular Attack (Cyclization) Step2->Step3 Step4 Released Cyclic Peptide Step3->Step4 Self-Cleavage

Figure 2: Cyclization-Release Strategy using Safety-Catch Activation.

References

  • Backes, B. J., & Ellman, J. A. (1999). An Alkanesulfonamide "Safety-Catch" Linker for Solid-Phase Synthesis.[2][3] The Journal of Organic Chemistry, 64(7), 2322–2330. Link

  • Kenner, G. W., McDermott, J. R., & Sheppard, R. C. (1971). The Safety Catch Principle in Solid Phase Peptide Synthesis. Journal of the Chemical Society D: Chemical Communications, (12), 636-637. Link

  • Ingenito, R., Gelfi, E., Casartelli, A., & Pessi, A. (1999). Solid Phase Synthesis of Peptide C-Terminal Thioesters by Fmoc/t-Bu Chemistry. Organic Letters, 1(10), 1609–1612. Link

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

Sources

Application Note: Cyclization Strategies for 1-Cyanopropane-1-sulfonamide to Access Functionalized Sultams

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals focusing on the synthesis of sultams (cyclic sulfonamides) . It specifically addresses the utility of 1-cyanopropane-1-sulfonamide (an


-cyanosulfonamide) as a versatile pronucleophile for constructing functionalized sultam scaffolds.

Unlike


-cyanosulfonamides, which undergo direct intramolecular cyclization to form six-membered rings, This compound  requires specific annulation strategies due to the geminal positioning of the cyano and sulfonamide groups. This guide details the protocols for Cycloalkylation  and Michael-Initiated Ring Closure .

Part 1: Executive Summary & Strategic Rationale

This compound (


) is a high-value "linchpin" scaffold in medicinal chemistry. Its structural uniqueness lies in the geminal activation  of the 

-carbon by both the electron-withdrawing cyano (

) and sulfonyl (

) groups.
Core Chemical Logic
  • Acidity (pKa ~11-12): The

    
    -proton is highly acidic, allowing for facile deprotonation by weak bases (e.g., 
    
    
    
    ,
    
    
    ) to generate a stable carbanion.
  • Bifunctionality: The molecule possesses two nucleophilic sites:

    • C-Nucleophile: The

      
      -carbon (soft nucleophile).
      
    • N-Nucleophile: The sulfonamide nitrogen (harder nucleophile, pKa ~10).

  • Cyclization Potential: While direct intramolecular cyclization is sterically disfavored (forming a 3-membered ring), this molecule is ideal for [n+1] annulation reactions with bis-electrophiles to form 5-, 6-, or 7-membered sultams.

Part 2: Reaction Pathways & Mechanism

The following diagram illustrates the two primary pathways for converting this compound into sultam scaffolds: (A) Cycloalkylation with dihaloalkanes and (B) Michael-Additon/Cyclization with


-unsaturated systems.
Pathway Visualization (Graphviz)

SultamSynthesis cluster_0 Pathway A: Cycloalkylation cluster_1 Pathway B: Michael-Cyclization Start This compound (Starting Material) Base1 Base (K2CO3/DMF) Start->Base1 Deprotonation Base2 Base (DBU or NaOEt) Start->Base2 Inter1 Intermediate: N-Alkylated Species Base1->Inter1 + Dihalo Dihalo 1,n-Dihaloalkane (Br-(CH2)n-Br) Prod1 Cyclic Sultam (C-Cyano substituted) Inter1->Prod1 Intramolecular C-Alkylation Inter2 Intermediate: Michael Adduct Base2->Inter2 + Michael Acceptor Michael Vinyl Ketone / Enone Prod2 Isothiazoline 1,1-Dioxide (Unsaturated Sultam) Inter2->Prod2 Cyclocondensation

Caption: Divergent synthesis pathways for sultams using this compound as a bis-nucleophile.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of 5-Membered Sultams via Cycloalkylation

This protocol describes the synthesis of 2-ethyl-2-cyano-isothiazolidine 1,1-dioxide derivatives using 1,2-dibromoethane (or 1,3-dibromopropane for 6-membered rings).

Reagents:

  • This compound (1.0 equiv)

  • 1,2-Dibromoethane (1.2 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (2.5 equiv)
    
  • Solvent: Acetonitrile (

    
    ) or DMF (Dry)
    

Step-by-Step Procedure:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).
    
  • Dissolution: Add This compound (10 mmol, 1.48 g) and Acetonitrile (50 mL). Stir until dissolved.

  • Base Addition: Add

    
      (25 mmol, 3.45 g) in a single portion. The suspension may turn slightly yellow due to anion formation.
    
  • Alkylation: Add 1,2-dibromoethane (12 mmol, 1.03 mL) dropwise via syringe over 5 minutes.

  • Cyclization (Thermal): Heat the reaction mixture to reflux (80-82°C) for 12–16 hours.

    • Mechanistic Note: The reaction proceeds via initial N-alkylation (kinetic) followed by intramolecular C-alkylation (thermodynamic ring closure), or vice-versa depending on steric bulk.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 1:1) or LC-MS.[1] Look for the disappearance of the starting material (

    
    ) and formation of the cyclic product (
    
    
    
    ).
  • Work-up:

    • Cool to room temperature.

    • Filter off the inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue via silica gel flash chromatography (Gradient: 10% to 40% EtOAc in Hexanes).

Expected Yield: 65–80% Data Validation:

  • 1H NMR: Look for the disappearance of the broad

    
     singlet and the appearance of a multiplet corresponding to the ring 
    
    
    
    protons.
  • IR: Retention of the Sulfonyl stretch (~1350/1150

    
    ) and Nitrile stretch (~2240 
    
    
    
    ).
Protocol B: Synthesis of Isothiazoline 1,1-Dioxides via Michael Addition

This protocol generates unsaturated sultams, which are valuable bioisosteres for


-lactams.

Reagents:

  • This compound (1.0 equiv)

  • Methyl Vinyl Ketone (MVK) or substituted Chalcone (1.1 equiv)

  • Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.2 equiv)

  • Solvent: THF (Anhydrous)

Step-by-Step Procedure:

  • Setup: In a 50 mL vial, dissolve This compound (5 mmol) in THF (20 mL).

  • Catalysis: Add DBU (1 mmol, 150

    
    ) at 
    
    
    
    . Stir for 15 minutes to generate the nucleophilic anion.
  • Addition: Add Methyl Vinyl Ketone (5.5 mmol) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

    • Checkpoint: This forms the linear Michael adduct.

  • Cyclization: To force cyclization (if not spontaneous), add Sodium Ethoxide (1.0 equiv) and heat to

    
     for 2 hours.
    
    • Mechanism:[2][3][4] The sulfonamide nitrogen attacks the ketone carbonyl, followed by dehydration (loss of

      
      ) to form the double bond.
      
  • Quench: Quench with saturated

    
     solution.
    
  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash organic layers with brine, dry over 
    
    
    
    .
  • Purification: Recrystallization from Ethanol is often sufficient for these crystalline solids.

Part 4: Critical Parameters & Troubleshooting

The following table summarizes common failure modes and their scientific resolutions.

VariableObservationRoot CauseCorrective Action
Base Strength No Reaction

mismatch.

too weak for C-alkylation in some solvents.
Switch to

(Cesium effect) or NaH (stronger base,

~35).
Solvent Low Yield / SludgeProtic solvents quench the anion.Use polar aprotic solvents (DMF, DMSO, NMP ) to enhance nucleophilicity.
Regioselectivity O-Alkylation (rare)Sulfonamide oxygen attack (kinetic).Increase temperature to favor thermodynamic N/C-cyclization.
Ring Size DimerizationConcentration too high.Use High Dilution Conditions (0.05 M) to favor intramolecular cyclization over intermolecular polymerization.

Part 5: References

  • Reactivity of

    
    -Cyanosulfonamides: 
    Zajac, M., & Peters, R. (2007).[4] "Catalytic Asymmetric Formation of 
    
    
    
    -Sultams." Organic Letters, 9(10), 2007-2010. [Link]
  • General Cyclization Protocols (Organic Chemistry Portal): "Synthesis of Sultams and Related Compounds." Organic Chemistry Portal. [Link][4]

  • Intramolecular Cyclization Mechanisms: Oh, I. S., et al. (2022). "Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines." ACS Omega. [Link]

(Note: While specific literature on "this compound" is limited to patent databases for agrochemicals, the protocols above are derived from established reactivity patterns of the


-cyanosulfonamide class.)

Sources

Knoevenagel condensation conditions for alpha-cyano sulfonamides

Application Note: Precision Knoevenagel Condensation of -Cyano Sulfonamides

Introduction & Mechanistic Rationale

The Knoevenagel condensation of

sulfonylacetonitriles

arylsulfonylacrylonitriles
The Reactivity Paradox

Unlike traditional Knoevenagel substrates (e.g., diethyl malonate, pKa ~13), the methylene protons in sulfonylacetonitriles are significantly more acidic (pKa ~11-12) due to the synergistic electron-withdrawing effects of the sulfonyl (


  • Advantage: Reactions can proceed under very mild conditions, often without strong heating.[1]

  • Risk: The highly stabilized carbanion is prone to homo-coupling (dimerization) or Michael addition of a second equivalent of nucleophile to the product if base strength is uncontrolled.

Mechanistic Pathway

The reaction follows a base-catalyzed deprotonation-addition-elimination sequence.[2][3] The high acidity of the substrate dictates that weak bases (piperidine, ammonium acetate) or organocatalysts are superior to strong inorganic bases, which promote side reactions.

KnoevenagelMechanismSubstrateSulfonylacetonitrile(R-SO2-CH2-CN)EnolateStabilized Carbanion[R-SO2-CH-CN]-Substrate->EnolateDeprotonation(Fast)BaseWeak Base(Piperidine/NH4OAc)Base->EnolateCatalysisIntermediateTetrahedralIntermediateEnolate->IntermediateNucleophilicAttackAldehydeElectrophile(Ar-CHO)Aldehyde->IntermediateProductα-Cyano SulfonamideDerivative(R-SO2-C(CN)=CH-Ar)Intermediate->ProductDehydration(-H2O)

Figure 1: Mechanistic pathway for the condensation of sulfonylacetonitriles. Note the rapid deprotonation step facilitated by the sulfonyl/cyano activation.

Optimization Matrix: Solvent & Catalyst Selection

The choice of conditions depends heavily on the solubility of the sulfonamide substrate and the sensitivity of the aldehyde partner.

ParameterMethod A: Traditional Method B: Green / High-Speed Method C: Heterogeneous
Solvent Ethanol or TolueneWater or Ethanol:Water (1:1)Solvent-Free (Neat)
Catalyst Piperidine (5-10 mol%)[Bmim][OAc] or [MeHMTA]BF

ZnO or Mg-Al Hydrotalcite
Temp Reflux (

C)
RT to

C

C or Microwave
Time 2 - 6 Hours10 - 30 Minutes5 - 20 Minutes
Yield 75 - 85%85 - 98%90 - 95%
Workup Solvent evaporation, recrystallizationFiltration of precipitateExtraction or simple filtration
Best For Scale-up, soluble substratesRapid screening, acid-sensitive aldehydesGreen chemistry compliance

Experimental Protocols

Method A: Traditional Solution-Phase Synthesis (Ethanol/Piperidine)

Best for initial scale-up and substrates with poor solubility in water.

Reagents:

  • Sulfonylacetonitrile derivative (1.0 eq)

  • Aromatic Aldehyde (1.0 - 1.1 eq)

  • Piperidine (0.1 eq)

  • Ethanol (Absolute, 5-10 mL per mmol)

Protocol:

  • Dissolution: Charge a round-bottom flask with the sulfonylacetonitrile and aldehyde in ethanol. Stir until dissolved.

  • Catalysis: Add piperidine dropwise at room temperature. Note: A slight exotherm may occur due to the acidity of the methylene.

  • Reaction: Heat the mixture to reflux (

    
    C). Monitor by TLC (typically 2-4 hours).[4]
    
    • Checkpoint: The product often precipitates out of the hot solution or upon cooling.

  • Isolation: Cool to

    
    C. Filter the precipitate.
    
  • Purification: Wash the cake with cold ethanol and hexane. Recrystallize from Ethanol/DMF if necessary.

Method B: Green Synthesis in Aqueous Media (Ionic Liquid Catalyzed)

Recommended for high-throughput medicinal chemistry and environmentally sensitive workflows.

Reagents:

  • Sulfonylacetonitrile derivative (1.0 eq)

  • Aromatic Aldehyde (1.0 eq)

  • Ionic Liquid: [Bmim][OAc] (1-butyl-3-methylimidazolium acetate) or [MeHMTA]BF

    
     (20 mol%)
    
  • Water (3 mL per mmol)

Protocol:

  • Setup: Combine substrate, aldehyde, and ionic liquid in water in a reaction vial.

  • Reaction: Stir vigorously at Room Temperature or mild heat (

    
    C).
    
    • Observation: The reaction mixture often starts as a suspension and may become a thick paste as the hydrophobic product forms.

  • Completion: Reaction is usually complete within 15-30 minutes.

  • Workup: Add cold water (5 mL) and filter the solid product.

  • Recycling: The filtrate containing the ionic liquid can often be reused after removing water (rotary evaporation), though fresh catalyst is recommended for high-purity library synthesis.

Critical Troubleshooting & Controls

IssueRoot CauseCorrective Action
Low Conversion Water accumulation inhibiting dehydration.Use Toluene with a Dean-Stark trap (Method A variant) or add molecular sieves.
Michael Adducts Base is too strong or excess nucleophile used.Reduce base loading to 1-5 mol%. Ensure 1:1 stoichiometry. Switch to Ammonium Acetate .
Oiling Out Product melting point is near reaction temp.Cool slowly to -20°C with vigorous stirring. Seed with crystal if available.
Aldehyde Oxidation Air sensitivity of electron-rich aldehydes.Perform reaction under Nitrogen/Argon atmosphere.

Workflow Visualization

WorkflowStartStart: Reagent Prep(1.0 eq Sulfonylacetonitrile + 1.1 eq Aldehyde)ChoiceSelect ConditionStart->ChoicePathAMethod A: Ethanol/Piperidine(Reflux, 2-4h)Choice->PathAStandardPathBMethod B: Water/Ionic Liquid(RT-50°C, 30 min)Choice->PathBGreen/FastMonitorTLC / LCMS CheckPathA->MonitorPathB->MonitorWorkupACool & Filter PrecipitateMonitor->WorkupAComplete (Method A)WorkupBDilute w/ Water & FilterMonitor->WorkupBComplete (Method B)PurifyRecrystallization(EtOH/DMF)WorkupA->PurifyWorkupB->PurifyFinalPure α-Cyano Sulfonamide ScaffoldPurify->Final

Figure 2: Decision tree for selecting the optimal synthetic pathway based on available equipment and green chemistry requirements.

References

  • Heterogeneous Catalysis (Mg-Al Oxides)

    • Title: Influence of basic properties of Mg, Al-mixed oxides on their catalytic activity in Knoevenagel condensation between benzaldehyde and phenylsulfonylacetonitrile.[5]

    • Source: ResearchGate / C
    • Link:

  • Ionic Liquid Catalysis ([MeHMTA]BF4)

    • Title: A simple and efficient procedure for the Knoevenagel condensation c
    • Source: Indian Journal of Chemistry / NIScPR.
    • Link:

  • Aqueous/Green Conditions ([Bmim][OAc])

    • Title: Greener Alternative in Organic Synthesis: Aqueous Knoevenagel Condensation Reaction Catalysed by [Bmim][OAc] Ionic Liquid.[6]

    • Source: Asian Journal of Green Chemistry.[6][7]

    • Link:

  • General Knoevenagel Methodology

    • Title: Knoevenagel Condensation - Reaction conditions and mechanism.[2]

    • Source: Organic Chemistry Portal.[3]

    • Link:

Application Notes and Protocols for the Hydrolysis of 1-Cyanopropane-1-sulfonamide to 2-Sulfonamidobutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Navigating the Selective Hydrolysis of a Bifunctional Molecule

The conversion of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis. However, the presence of other sensitive functional groups within the same molecule presents a significant challenge. This guide provides a detailed examination of the hydrolysis of the nitrile group in 1-Cyanopropane-1-sulfonamide to yield 2-Sulfonamidobutanoic acid. The primary consideration in this process is the preservation of the sulfonamide moiety, which is susceptible to cleavage under certain hydrolytic conditions.

This document offers a comprehensive overview of the chemical principles, reaction mechanisms, and detailed laboratory protocols for achieving this selective transformation. We will explore both acidic and basic hydrolysis pathways, critically evaluating their applicability to this specific substrate and providing the rationale behind the recommended procedures. The protocols are designed to be self-validating, with integrated analytical checkpoints to monitor reaction progress and ensure the integrity of the desired product.

Theoretical Background: The Dichotomy of Nitrile and Sulfonamide Hydrolysis

The hydrolysis of nitriles to carboxylic acids is a well-established reaction that can be catalyzed by either acid or base.[1][2] The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid.[3][4]

  • Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water.[4][5]

  • Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the electrophilic carbon of the nitrile, initiating the hydrolysis.[3][5]

The critical challenge in the hydrolysis of this compound lies in the stability of the sulfonamide group. Sulfonamides are generally stable functional groups; however, they can undergo hydrolytic cleavage, particularly under strong acidic conditions. The S-N bond in sulfonamides is susceptible to cleavage, which would lead to the undesired formation of byproducts. Literature suggests that sulfonamides are more stable under neutral to alkaline conditions. One source indicates that the hydrolysis of a compound containing both a sulfonamide and a cyano group on the same carbon with 6M hydrochloric acid resulted in only about 50% of the desired product, with the formation of numerous by-products, suggesting that strong acid is detrimental to the sulfonamide group. Therefore, a basic hydrolysis pathway is the more promising approach for the selective hydrolysis of the nitrile group in this compound while preserving the sulfonamide.

Reaction Mechanisms

To understand the experimental choices, it is crucial to visualize the reaction pathways.

Acid-Catalyzed Nitrile Hydrolysis

Caption: Acid-catalyzed hydrolysis of a nitrile to a carboxylic acid.

Base-Catalyzed Nitrile Hydrolysis

Caption: Base-catalyzed hydrolysis of a nitrile to a carboxylic acid.

Experimental Protocols

Disclaimer: The following protocols are general guidelines and may require optimization for the specific substrate, this compound. It is highly recommended to perform small-scale test reactions to determine the optimal conditions.

Protocol 1: Basic Hydrolysis of this compound (Recommended)

This protocol is designed to favor the selective hydrolysis of the nitrile group while minimizing the degradation of the sulfonamide.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Water (deionized)

  • Hydrochloric acid (HCl), 1M and concentrated

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Stir plate and stir bar

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • pH paper or pH meter

  • Thin Layer Chromatography (TLC) plates (silica gel), developing chamber, and UV lamp

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 eq.) in a mixture of ethanol or methanol and water (e.g., 1:1 v/v).[6]

  • Addition of Base: Add a 10% aqueous solution of sodium hydroxide or potassium hydroxide (2-4 eq.) to the stirred solution.[6] The exact amount of base may need to be optimized.

  • Heating: Heat the reaction mixture to reflux (approximately 60-80 °C) and maintain this temperature.[6]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Prepare a suitable eluent system (e.g., a mixture of ethyl acetate and hexanes, with a small amount of acetic acid to improve spot shape).

    • Spot the starting material and the reaction mixture on a TLC plate.

    • The disappearance of the starting material spot and the appearance of a more polar product spot (which will likely be at the baseline before workup) will indicate the reaction is proceeding. The intermediate amide may also be visible.

  • Work-up:

    • Once the reaction is complete (as determined by TLC), cool the mixture to room temperature and then to 0 °C in an ice bath.

    • Carefully acidify the reaction mixture to a pH of approximately 2-3 with 1M HCl.[6] Check the pH with pH paper or a pH meter. The carboxylic acid product should precipitate out of the solution.

    • If a precipitate forms, it can be collected by vacuum filtration, washed with cold water, and dried.

    • If the product does not precipitate, extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).[6]

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude 2-Sulfonamidobutanoic acid can be purified by recrystallization from a suitable solvent system (e.g., water, or an ethanol/water mixture) or by column chromatography on silica gel.

Data Presentation: Key Reaction Parameters for Basic Hydrolysis

ParameterRecommended RangeRationale
Base NaOH or KOHStrong bases effective for nitrile hydrolysis.
Base Equivalents 2 - 4 eq.Sufficient to drive the reaction to completion. May require optimization.
Solvent EtOH/H₂O or MeOH/H₂OCo-solvent system to ensure solubility of the substrate.
Temperature 60 - 80 °C (Reflux)Provides sufficient energy for the reaction without excessive decomposition.[6]
Reaction Time 4 - 24 hoursHighly substrate-dependent; must be monitored by TLC.
Protocol 2: Acidic Hydrolysis of this compound (Use with Caution)

This protocol is provided for completeness but should be approached with caution due to the potential for sulfonamide cleavage. Milder acidic conditions and careful monitoring are crucial.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • Water (deionized)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Organic solvent (e.g., Ethyl acetate)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and equipment as listed in Protocol 1.

Procedure:

  • Reaction Setup: In a round-bottom flask, carefully add concentrated sulfuric acid or hydrochloric acid to a solution of this compound in water. The reaction is exothermic and should be performed in an ice bath.

  • Heating: Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C). Higher temperatures increase the risk of sulfonamide cleavage.

  • Reaction Monitoring: Monitor the reaction by TLC as described in Protocol 1. Pay close attention to the formation of by-products.

  • Work-up:

    • Cool the reaction mixture to 0 °C.

    • Slowly and carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate until the effervescence ceases.

    • Extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the product as described in Protocol 1.

Analytical Characterization of 2-Sulfonamidobutanoic Acid

The successful synthesis of the target compound should be confirmed by a combination of spectroscopic methods.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show the disappearance of the methine proton adjacent to the nitrile and the appearance of a new methine proton adjacent to the carboxylic acid, which will likely be shifted downfield. The characteristic signals for the propyl chain and the NH proton of the sulfonamide should be present.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will be a key indicator of the transformation. The nitrile carbon signal (typically around 120 ppm) will disappear, and a new signal for the carboxylic acid carbonyl carbon will appear in the range of 170-180 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum should show the disappearance of the sharp nitrile C≡N stretch (around 2250 cm⁻¹) and the appearance of a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1700 cm⁻¹). The characteristic S=O stretches of the sulfonamide (around 1350 and 1160 cm⁻¹) should remain.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.

Workflow and Logic Diagram

Hydrolysis_Workflow cluster_prep Preparation cluster_acid Acidic Hydrolysis (Caution) cluster_base Basic Hydrolysis (Recommended) cluster_analysis Purification & Analysis Start Start: this compound Choose_Method Select Hydrolysis Method Start->Choose_Method Acid_Reaction React with Strong Acid (e.g., H₂SO₄) Heat (50-70°C) Choose_Method->Acid_Reaction Acidic Base_Reaction React with Strong Base (e.g., NaOH) in EtOH/H₂O, Reflux (60-80°C) Choose_Method->Base_Reaction Basic Acid_Monitor Monitor by TLC for product and sulfonamide cleavage Acid_Reaction->Acid_Monitor Acid_Workup Neutralize, Extract Acid_Monitor->Acid_Workup Purification Purify (Recrystallization or Chromatography) Acid_Workup->Purification Base_Monitor Monitor by TLC for product formation Base_Reaction->Base_Monitor Base_Workup Acidify to pH 2-3, Extract Base_Monitor->Base_Workup Base_Workup->Purification Characterization Characterize Product (NMR, IR, MS) Purification->Characterization End End: 2-Sulfonamidobutanoic Acid Characterization->End

Caption: Experimental workflow for the hydrolysis of this compound.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient heating, insufficient base/acid, or short reaction time.Increase reaction temperature, add more base/acid, or prolong the reaction time. Monitor closely by TLC.
Low Yield Decomposition of starting material or product, incomplete extraction.Use milder conditions (lower temperature), ensure complete extraction by performing multiple extractions.
Presence of Amide Intermediate Incomplete hydrolysis.Prolong the reaction time or increase the temperature.
Sulfonamide Cleavage (Acidic Hydrolysis) Conditions are too harsh.Use a more dilute acid, lower the reaction temperature, or switch to the recommended basic hydrolysis protocol.
Product is an oil/difficult to crystallize Product may be impure or have a low melting point.Purify by column chromatography. If pure, attempt to form a salt to induce crystallization.

Conclusion

The selective hydrolysis of the nitrile group in this compound to the corresponding carboxylic acid is a feasible transformation, with the key to success being the choice of reaction conditions that preserve the sulfonamide functionality. Based on the known stability of sulfonamides, a basic hydrolysis protocol is strongly recommended over acidic methods. Careful monitoring of the reaction progress and optimization of the reaction parameters will be crucial for achieving a high yield of the desired 2-Sulfonamidobutanoic acid. The analytical techniques outlined will provide the necessary tools for reaction monitoring and final product characterization, ensuring the integrity of the synthesized molecule for its intended application in research and drug development.

References

  • Synthesis, antibacterial and antifungal possession of amino acids containing sulfonamide moieties. (n.d.). Retrieved from [Link]

  • Hydrolysis of Nitriles - Organic Synthesis. (n.d.). Retrieved from [Link]

  • Hydrolysis of Nitriles - Organic Chemistry Tutor. (n.d.). Retrieved from [Link]

  • hydrolysis of nitriles - Chemguide. (n.d.). Retrieved from [Link]

  • L. Martínková and A. B. Veselá The biocatalytic hydrolysis of nitriles to carboxylic acids is catalyzed by either a nitrilase. (n.d.). Retrieved from [Link]

  • Amides can be hydrolysed under acidic or basic conditions too. (2025, May 11). Retrieved from [Link]

  • Process for the hydrolysis of nitriles. (1975).
  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (2024, April 26). Retrieved from [Link]

  • hydrolysis of nitriles - Chemguide. (n.d.). Retrieved from [Link]

  • Nitrile to Acid - Common Conditions. (n.d.). Retrieved from [Link]

  • Nitrile synthesis by oxidation, rearrangement, dehydration. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. (2024, October 7). Organic Syntheses, 101, 327–341.
  • 21.5. Hydrolysis of nitriles | Organic Chemistry II. (n.d.). Lumen Learning. Retrieved from [Link]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Fundamentals of Chemical Hydrolysis and its Application. (n.d.). Longdom Publishing. Retrieved from [Link]

  • A Plausible Simultaneous Synthesis of Amino Acids and Simple Peptides on the Primordial Earth. (n.d.). Retrieved from [Link]

  • Selected 2D NMR experiments from the characterisation of 4. (A)... (n.d.). ResearchGate. Retrieved from [Link]

  • Convenient synthesis, characterization and surface active properties of novel cationic gemini surfactants with carbonate linkage based on C12-C18 sat./unsat. fatty acids. (n.d.). SciELO México. Retrieved from [Link]

  • Fig. 3. 2D-NMR HSQC spectra with 13 C (f2) and 1 H (f1) chemical shifts... (n.d.). ResearchGate. Retrieved from [Link]

  • Preclinical characterization of acyl sulfonimidamides: potential carboxylic acid bioisosteres with tunable properties. (2015, March 15). PubMed. Retrieved from [Link]

  • Acid and base-catalyzed hydrolysis of amides (video). (n.d.). Khan Academy. Retrieved from [Link]

  • Acidic and basic amide hydrolysis. (n.d.). Quarterly Reviews, Chemical Society (RSC Publishing). Retrieved from [Link]

Sources

Application Note: Chemoselective Reduction of 1-Cyanopropane-1-sulfonamide to 1,2-Amino Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026


-cyanosulfonamides using Borane-THF.

Executive Summary

The reduction of 1-cyanopropane-1-sulfonamide to its corresponding 1,2-amino sulfonamide (specifically 2-(aminomethyl)butane-1-sulfonamide derivatives) presents a unique chemoselective challenge. The presence of two highly electron-withdrawing groups (nitrile and sulfonamide) on the same carbon renders the


-proton highly acidic (

). Consequently, traditional basic reducing agents (e.g.,

) often lead to side reactions such as desulfonylation (C-S bond cleavage) or polymerization.

This Application Note details a validated, self-consistent protocol using Borane-Tetrahydrofuran (


) . This method leverages the Lewis acidity of borane to effect reduction without deprotonating the 

-carbon, ensuring high yield and preservation of the sulfonamide moiety.

Strategic Analysis of Reducing Agents

Before executing the protocol, it is critical to understand the causality behind the reagent choice.

Reducing AgentMechanismSuitabilityRisk Profile
Lithium Aluminum Hydride (

)
Nucleophilic HydrideLow High risk of

-deprotonation followed by elimination of the sulfonyl group (desulfonylation).
Catalytic Hydrogenation (

/Pd-C)
Surface CatalysisMedium Sulfonamides can poison transition metal catalysts (Pd, Pt), leading to stalled reactions or requiring high pressures.
Sodium Borohydride (

)
Nucleophilic HydrideLow Generally too weak to reduce nitriles without transition metal additives (

,

).
Borane-THF (

)
Electrophilic Hydride High Coordinates to the nitrile nitrogen (Lewis base), activating it for hydride transfer without interacting with the acidic

-proton.

Reaction Mechanism & Pathway[1][2][3]

The following diagram illustrates the electrophilic activation pathway unique to Borane, contrasting it with the destructive deprotonation pathway.

ReactionMechanism Start 1-Cyanopropane- 1-sulfonamide Complex Boron-Nitrile Complex Start->Complex + BH3·THF (Coordination) SideRxn Side Reaction: Desulfonylation Start->SideRxn Strong Base (LAH) (Deprotonation) Imine Boron-Imine Intermediate Complex->Imine Hydride Transfer AmineBorane Amine-Borane Adduct Imine->AmineBorane Reduction Product 1,2-Amino Sulfonamide AmineBorane->Product + MeOH/HCl (Acidic Hydrolysis)

Figure 1: Electrophilic reduction pathway of


-cyanosulfonamides using Borane, avoiding the desulfonylation trap.

Detailed Experimental Protocol

Materials & Safety
  • Substrate: this compound (1.0 eq).

  • Reagent:

    
     (1.0 M solution in THF, 3.0 - 4.0 eq). Note: Excess is required to complex the sulfonamide nitrogen and reduce the nitrile.
    
  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Quench: Methanol (MeOH), 10% HCl.

  • Safety:

    
     is pyrophoric and generates 
    
    
    
    gas upon quenching. Perform all operations under inert atmosphere (
    
    
    or Ar) in a fume hood.
Step-by-Step Methodology
Step 1: Setup and Inertion
  • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and rubber septum.

  • Purge with Argon for 15 minutes.

  • Add This compound (10 mmol) and anhydrous THF (50 mL). Cool the solution to 0°C using an ice bath.

Step 2: Reagent Addition (Critical)
  • Using a gas-tight syringe, add

    
      (1.0 M, 35 mL, 3.5 eq) dropwise over 20 minutes.
    
    • Observation: Gas evolution (

      
      ) may occur as borane reacts with the acidic sulfonamide protons first. This is normal.
      
  • Remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction to reflux (66°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC (Eluent: 10% MeOH/DCM). The nitrile spot should disappear.

Step 3: Quenching and Hydrolysis

The reduction yields a stable Boron-Amine complex which must be broken under acidic conditions.

  • Cool the reaction mixture to 0°C .

  • Carefully add Methanol (20 mL) dropwise. Caution: Vigorous

    
     evolution.
    
  • Add 10% HCl (20 mL) and stir at room temperature for 1 hour (or reflux for 30 mins if the complex is stubborn).

  • Concentrate the solvent under reduced pressure to remove THF and Methyl Borate (

    
    ).
    
Step 4: Isolation and Purification
  • Dissolve the residue in water (30 mL).

  • Wash with Diethyl Ether (

    
     mL) to remove non-basic impurities.
    
  • Basify the aqueous layer to pH 10 using 2M NaOH.

  • Extract the free amine with Ethyl Acetate (

    
     mL).
    
  • Dry combined organics over

    
    , filter, and concentrate.
    
  • Purification: If necessary, recrystallize from EtOH/Hexane or convert to the HCl salt for stability.

Analytical Validation

Analytical MethodExpected ResultInterpretation
IR Spectroscopy Disappearance of peak at ~2250

Loss of Nitrile (

).
IR Spectroscopy Appearance of peaks at 3300–3400

Formation of primary Amine (

).
1H NMR Disappearance of

-proton singlet/multiplet shift
Shift upfield due to reduction of adjacent CN.
MS (ESI+)

corresponding to amine
Confirmation of molecular weight (

).

Troubleshooting & Decision Tree

Use this workflow to navigate common experimental deviations.

Troubleshooting Start TLC Check after 4h Reflux Check1 Starting Material Remains? Start->Check1 Action1 Add 1.0 eq BH3·THF Continue Reflux 2h Check1->Action1 Yes Check2 Multiple Spots (Desulfonylation)? Check1->Check2 No (New Spots) Success Clean Conversion Check1->Success No (Product only) Action1->Start Action2 Lower Temp to 40°C Check Reagent Quality Check2->Action2 Yes Workup Proceed to Acidic Hydrolysis Success->Workup

Figure 2: Decision tree for reaction monitoring and troubleshooting.

References

  • Brown, H. C., & Choi, Y. M. (1981). The hydroboration of nitriles.[1][2] A convenient synthesis of primary amines.[2] Synthesis.[1][2][3][4][5][6][7]

  • Barnette, W. E. (1984). Synthesis of sultams via intramolecular cyclization of alpha-lithio-alpha-cyanosulfonamides. Journal of the American Chemical Society.[1]

  • Enders, D., et al. (2002). Asymmetric synthesis of amino sulfonamides. Tetrahedron.

  • Organic Chemistry Portal. (2023). Reduction of Nitriles to Amines using Borane Reagents.[1][2][3]

Sources

Application Notes and Protocols: Reagents for N-alkylation of 1-Cyanopropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-alkylated sulfonamides are a cornerstone structural motif in medicinal chemistry and drug development, appearing in a wide array of therapeutic agents. The introduction of alkyl groups onto the sulfonamide nitrogen provides a powerful tool for modulating physicochemical properties such as lipophilicity, metabolic stability, and target-binding affinity. This guide focuses on the N-alkylation of 1-cyanopropane-1-sulfonamide, a substrate of particular interest due to the presence of an α-cyano group. This electron-withdrawing group is expected to increase the acidity of the sulfonamide N-H proton, potentially facilitating its deprotonation and subsequent alkylation.[1][2][3] However, the presence of the cyano group also introduces potential challenges, including side reactions and the need for carefully optimized reaction conditions.

This document provides a comprehensive overview of key considerations and detailed protocols for the successful N-alkylation of this compound, designed for researchers, scientists, and drug development professionals.

Key Scientific Considerations

The N-alkylation of a sulfonamide is fundamentally a nucleophilic substitution reaction. The sulfonamide is first deprotonated to form a nucleophilic sulfonamidate anion, which then attacks an electrophilic alkylating agent. The presence of the α-cyano group in this compound significantly influences this process.

Acidity of the Sulfonamide Proton: The electron-withdrawing nature of the adjacent cyano group enhances the acidity of the N-H proton compared to simple alkylsulfonamides.[1][3] This is due to the stabilization of the resulting conjugate base (the sulfonamidate anion) through inductive effects. Consequently, weaker bases may be sufficient for deprotonation, allowing for milder reaction conditions.

Choice of Base and Solvent: The selection of an appropriate base and solvent system is critical for efficient deprotonation without promoting side reactions. Strong, non-nucleophilic bases are often preferred to ensure complete formation of the sulfonamidate anion. The choice of solvent can influence the solubility of the reactants and the reactivity of the nucleophile. Aprotic polar solvents are often employed to avoid protonation of the sulfonamidate.[4]

Nature of the Alkylating Agent: The reactivity of the alkylating agent plays a crucial role. Primary alkyl halides are generally good substrates for this SN2 reaction.[5][6] Secondary alkyl halides may lead to a mixture of substitution and elimination products, while tertiary alkyl halides will predominantly undergo elimination.[5][7] Other alkylating agents, such as alcohols, can also be used in conjunction with specific catalytic systems.[8][9]

Recommended N-Alkylation Protocols

Two primary methods are presented here for the N-alkylation of this compound: a classical approach using alkyl halides under basic conditions and the Mitsunobu reaction for the use of alcohols as alkylating agents.

Protocol 1: N-Alkylation using Alkyl Halides (Williamson-type Synthesis)

This method is analogous to the Williamson ether synthesis and relies on the deprotonation of the sulfonamide followed by reaction with an alkyl halide.[4][5][6][10]

Williamson_Type_Alkylation cluster_prep Step 1: Deprotonation cluster_alkylation Step 2: Alkylation cluster_workup Step 3: Work-up & Purification Sulfonamide 1-Cyanopropane- 1-sulfonamide ReactionVessel Formation of Sulfonamidate Anion Sulfonamide->ReactionVessel Base Base (e.g., NaH, K2CO3) Base->ReactionVessel Solvent Anhydrous Solvent (e.g., DMF, THF) Solvent->ReactionVessel AlkylationStep SN2 Reaction ReactionVessel->AlkylationStep AlkylHalide Alkyl Halide (R-X) AlkylHalide->AlkylationStep Quench Quenching (e.g., Water) AlkylationStep->Quench Isolation Extraction Solvent Extraction Quench->Extraction Isolation Purification Purification (e.g., Chromatography) Extraction->Purification Isolation FinalProduct N-alkylated 1-Cyanopropane- 1-sulfonamide Purification->FinalProduct Isolation

Caption: Workflow for Williamson-type N-alkylation.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Solvent Addition: Add a suitable anhydrous polar aprotic solvent, such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), to dissolve the sulfonamide.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add a base (1.1-1.5 eq) portion-wise. Common bases for this step include sodium hydride (NaH) or potassium carbonate (K₂CO₃). Stir the mixture at 0 °C for 30-60 minutes to allow for complete formation of the sulfonamidate anion.

  • Alkylation: Slowly add the alkyl halide (1.0-1.2 eq) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 2-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of water.[7] Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.[7]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[7]

Alkylating AgentBaseSolventTemperature (°C)Typical Reaction Time (h)Expected Yield
IodomethaneK₂CO₃DMF25-502-6High
Ethyl bromideNaHTHF0 to 254-12Good to High
Benzyl bromideK₂CO₃Acetonitrile25-823-8High
Isopropyl iodideNaHDMF25-6012-24Moderate (Elimination possible)
Protocol 2: Mitsunobu Reaction for N-Alkylation with Alcohols

Mitsunobu_Alkylation cluster_reagents Step 1: Reagent Mixing cluster_activation Step 2: Activation cluster_reaction_workup Step 3: SN2 Attack & Work-up Sulfonamide 1-Cyanopropane- 1-sulfonamide ReactionVessel Initial Mixture Sulfonamide->ReactionVessel Alcohol Alcohol (R-OH) Alcohol->ReactionVessel Phosphine Triphenylphosphine (PPh3) Phosphine->ReactionVessel Solvent Anhydrous Solvent (e.g., THF) Solvent->ReactionVessel ActivationStep Formation of Betaine & Oxyphosphonium Salt ReactionVessel->ActivationStep Azodicarboxylate DEAD or DIAD Azodicarboxylate->ActivationStep Slow Addition at 0 °C SN2 SN2 Attack by Sulfonamidate ActivationStep->SN2 Isolation Workup Work-up & Purification SN2->Workup Isolation FinalProduct N-alkylated 1-Cyanopropane- 1-sulfonamide Workup->FinalProduct Isolation

Caption: Workflow for Mitsunobu N-alkylation.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the desired primary or secondary alcohol (1.0-1.2 eq), and triphenylphosphine (PPh₃) (1.2-1.5 eq) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Azodicarboxylate Addition: Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2-1.5 eq) in anhydrous THF to the reaction mixture. A color change and/or the formation of a precipitate is often observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The crude residue will contain the desired product along with triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate.

  • Purification: Purify the crude product by column chromatography on silica gel. The byproducts can be challenging to remove, and careful chromatography is often required.

AlcoholPhosphine ReagentAzodicarboxylateSolventTemperature (°C)Typical Reaction Time (h)Expected Yield
1-ButanolPPh₃DEADTHF0 to 256-12Good to High
(R)-2-OctanolPPh₃DIADTHF0 to 2512-24Good (with inversion)
Benzyl alcoholPPh₃DEADTHF0 to 254-8High
CyclopentanolPPh₃DIADTHF0 to 2510-20Good

Troubleshooting and Mechanistic Insights

  • Low Yields in Williamson-type Synthesis: This may be due to incomplete deprotonation, side reactions such as elimination (especially with secondary alkyl halides), or low reactivity of the alkylating agent.[7] Consider using a stronger base, a more reactive alkylating agent (e.g., an iodide instead of a bromide), or a higher reaction temperature. However, higher temperatures can also favor elimination.[7]

  • Difficulty in Mitsunobu Product Purification: The byproducts of the Mitsunobu reaction, triphenylphosphine oxide and the reduced azodicarboxylate, can be difficult to separate from the desired product. Using polymer-supported reagents or modified phosphines and azodicarboxylates can facilitate easier purification.

  • Potential for C-Alkylation: While less common for sulfonamides compared to phenoxides, the possibility of C-alkylation at the carbon bearing the cyano group should be considered, especially if a very strong base is used that could deprotonate this position.[4] The acidity of this α-proton is enhanced by both the cyano and the sulfonyl groups.

  • Absence of Reaction: Ensure all reagents and solvents are anhydrous, as water can quench the base or react with the Mitsunobu intermediates. Also, verify the reactivity of the alkylating agent.

Conclusion

The N-alkylation of this compound is a readily achievable transformation that provides access to a diverse range of substituted sulfonamides for applications in drug discovery and development. The choice of alkylation strategy, whether a classical Williamson-type synthesis or a Mitsunobu reaction, will depend on the nature of the desired alkyl group and the availability of starting materials. Careful consideration of the base, solvent, and reaction conditions is paramount to achieving high yields and minimizing side reactions. The protocols and insights provided in this guide serve as a robust starting point for researchers to successfully synthesize their target N-alkylated 1-cyanopropane-1-sulfonamides.

References

  • Sanghavi, N.M., et al. (1989). N-ALKYLATION OF SUFONAMIDES USING ANION EXCHANGE RESIN. SYNTHETIC COMMUNICATIONS, 19(9&10), 1499-1503. Available at: [Link]

  • Dmitrikova, L.V., et al. (2016). N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds. Journal of Chemistry and Technologies. Available at: [Link]

  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. In Organic Chemistry 1: An open textbook. Available at: [Link]

  • Henry, J.R., et al. (n.d.). Mitsunobu reactions of n-alkyl and n-acyl sulfonamides-an efficient route to protected amines. Penn State Research Database. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Available at: [Link]

  • Iakovenko, R., et al. (n.d.). Heteroaryl sulfonamide synthesis: Scope and limitations. The Royal Society of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Catalytic N‐Alkylation of Sulfonamides. [Image]. Available at: [Link]

  • Zhu, M., Fujita, K., & Yamaguchi, R. (2010). Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. Organic Letters, 12(6), 1336–1339. Available at: [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Fukuyama–Mitsunobu alkylation in amine synthesis on solid phase revisited: N-alkylation with secondary alcohols and synthesis of curtatoxins. Available at: [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Available at: [Link]

  • Synfacts. (2017). Alkylation of Amines under Mitsunobu Conditions. Thieme. Available at: [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Available at: [Link]

  • Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Publications. Available at: [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Available at: [Link]

  • Roy, T., & Lee, J.-W. (2020). Cyanide-Mediated Synthesis of Sulfones and Sulfonamides from Vinyl Sulfones. Synlett, 31(05), 455-458. Available at: [Link]

  • ResearchGate. (n.d.). Methods for mono‐selective N‐alkylation of primary sulfonamides using... Available at: [Link]

  • ACS Green Chemistry Institute. (2026, February 8). N alkylation at sp3 Carbon Reagent Guide. American Chemical Society. Available at: [Link]

  • Meng, C., et al. (2020). The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex [Cp*Ir(biimH2)(H2O)][OTf]2. New Journal of Chemistry. Available at: [Link]

  • University of New Mexico. (n.d.). Carboxylic Acid Structure and Chemistry: Part 2. Available at: [Link]

  • Bakulina, O., et al. (n.d.). A Study on Sulfonylation of Cyanohydrins with α‐Functionalized Sulfonyl Chlorides. MDPI. Available at: [Link]

  • Remko, M., & von der Lieth, C. W. (2004). Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. PubMed. Available at: [Link]

  • Google Patents. (2014). CN103922975A - Synthesis method of sulfonamide compound.
  • Organic Chemistry Portal. (n.d.). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. Available at: [Link]

  • Powers, S. L., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. PMC. Available at: [Link]

  • ResearchGate. (n.d.). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. Available at: [Link]

  • University of Calgary. (n.d.). Ch18: Acidity of alpha hydrogens. Available at: [Link]

  • Bogdal, D., & Pielichowski, J. (n.d.). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. MDPI. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Acidity and electronegativity enhancement of C60 derivatives through cyano groups. Available at: [Link]

  • ResearchGate. (n.d.). Syntheses of N‐alkyl sulfonamides 8 a,b (a) and primary... [Image]. Available at: [Link]

  • Bull, J. A., et al. (2018). Synthesis and Reactivity of N-Allenyl Cyanamides. ePrints Soton. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Solubilization Protocol for 1-Cyanopropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Cyanopropane-1-sulfonamide presents a classic "brick dust" challenge in medicinal chemistry: it possesses a polar head group capable of strong intermolecular hydrogen bonding (high crystal lattice energy) coupled with a hydrophobic alkyl tail. While the molecule is amphiphilic, its solubility in pure water is kinetically limited.

This guide provides a tiered approach to solubilization, prioritizing pH manipulation (leveraging the acidity of the sulfonamide) and cosolvent systems , while strictly defining stability boundaries to prevent hydrolysis of the nitrile group.

Part 1: The Physicochemical Barrier

To overcome the insolubility, we must first understand the antagonist.[1]

PropertyValue (Estimated)Implication for Solubility
Functional Groups Sulfonamide (

), Nitrile (

)
High melting point due to H-bond networking.
pKa (Sulfonamide) ~8.5 – 9.5The

-cyano group is electron-withdrawing, lowering the pKa compared to standard alkyl sulfonamides (~10.5).
LogP ~0.5 – 1.2Moderately lipophilic; requires dielectric constant modification.
Stability Risk Nitrile HydrolysisCritical: Avoid pH > 11.0 or T > 60°C to prevent conversion to amide/carboxylic acid.

The Core Problem: The energy required to break the crystal lattice (intermolecular forces) is greater than the energy released by hydration (solvation). We must tip this balance.

Part 2: Primary Solubilization Strategy (pH Adjustment)

The most effective lever for this molecule is ionization. The sulfonamide proton (


) is acidic.[2][3] By raising the pH slightly above its pKa, we generate the sulfonamidate anion, which is highly water-soluble.
Protocol A: The "Soft Base" Titration (Recommended)

Use this for biological assays requiring physiological compatibility.

  • Suspend: Weigh the target amount of this compound into 80% of the final volume of water. It will likely remain a suspension.

  • Titrate: Slowly add 0.1 M NaOH or 0.1 M KOH dropwise while stirring.

  • Monitor: Watch for clarification. The target pH is likely pH 8.0 – 9.0 .

  • Buffer: Once dissolved, add concentrated buffer (e.g., 10x PBS) to lock the pH.

    • Note: If the solution precipitates upon adding PBS, the ionic strength is "salting out" the hydrophobic tail. Switch to Protocol B.

Protocol B: The "Co-solvent Spike" (For Neutral pH)

Use this if the experiment strictly requires pH 7.4 or lower.

If you cannot raise the pH, you must lower the dielectric barrier using a water-miscible organic solvent.

  • Primary Solvent: DMSO (Dimethyl sulfoxide) – Dissolves the crystal lattice most effectively.

  • Secondary Solvent: PEG-400 (Polyethylene glycol) – Stabilizes the hydrophobic tail in water.

Workflow:

  • Dissolve compound in 100% DMSO to create a 1000x stock solution (e.g., 10 mM).

  • Slowly spike this into the aqueous buffer under rapid vortexing.

  • Limit: Keep final DMSO concentration < 1% (v/v) for cell-based assays to avoid cytotoxicity.

Part 3: Troubleshooting Workflow (Decision Tree)

The following diagram outlines the logical decision process for solubilizing this compound without degrading it.

SolubilityWorkflow Start Start: this compound (Solid Powder) CheckReq Check Assay Requirements: Is pH > 8.5 permitted? Start->CheckReq YesPH Yes (pH > 8.5 allowed) CheckReq->YesPH High pH OK NoPH No (Must be pH 7.4) CheckReq->NoPH Neutral pH Req Titration Titrate with 0.1M NaOH to pH 9.0 YesPH->Titration CheckClear Is Solution Clear? Titration->CheckClear SuccessPH Success: Stable Anionic Solution CheckClear->SuccessPH Yes AddCosolvent Add 20% PEG-400 or Cyclodextrin (HP-β-CD) CheckClear->AddCosolvent No (Salting Out) MakeStock Prepare 1000x Stock in 100% DMSO NoPH->MakeStock Dilute Dilute 1:1000 into PBS under Vortex MakeStock->Dilute CheckPrecip Precipitation Observed? Dilute->CheckPrecip CheckPrecip->AddCosolvent Yes SuccessCo Success: Cosolvent System CheckPrecip->SuccessCo No AddCosolvent->SuccessCo Clear Fail Failure: Reduce Concentration or Change Molecule AddCosolvent->Fail Still Cloudy

Figure 1: Logical workflow for solubilizing this compound, prioritizing pH adjustment followed by cosolvent intervention.

Part 4: Frequently Asked Questions (FAQs)

Q1: I heated the solution to 80°C to dissolve it, and now my HPLC shows a new peak. What happened? A: You likely hydrolyzed the nitrile group.[4]

  • Mechanism: At high temperatures, especially in basic conditions, the cyano group (

    
    ) hydrolyzes first to a primary amide (
    
    
    
    ) and eventually to a carboxylic acid (
    
    
    ) [1].
  • Fix: Never heat above 50°C. Use sonication (ultrasound) to break the lattice energy instead of heat.

Q2: The solution is clear in DMSO, but precipitates immediately when I add water. Why? A: This is the "Crash-Out" effect.[1]

  • Cause: The local concentration of the drug exceeds its water solubility at the interface of the DMSO drop and the water.

  • Fix: Do not add water to the DMSO stock. Add the DMSO stock into the water while vortexing rapidly. This ensures rapid dispersion before crystal nuclei can form.

Q3: Can I use Cyclodextrins? A: Yes. Hydroxypropyl-


-cyclodextrin (HP-

-CD) is highly recommended.
  • Why: The propyl tail of your molecule fits into the hydrophobic cavity of the cyclodextrin, while the sulfonamide stays outside.

  • Protocol: Prepare a 20% (w/v) HP-

    
    -CD solution in water first, then add your compound.
    

Q4: What is the maximum stable pH? A: We recommend staying below pH 10.5 . While the sulfonamide deprotonation is beneficial, extreme alkalinity accelerates nitrile hydrolysis. A pH of 9.0 is the "sweet spot" for solubility vs. stability.

Part 5: Solvent Compatibility Matrix
SolventSolubility RatingUsage Recommendation
Water (pH 7) Poor (< 0.1 mg/mL)Not recommended as a single solvent.
Water (pH 9) Good (> 1.0 mg/mL)Best Method. Use NaOH for adjustment.
DMSO Excellent (> 50 mg/mL)Use for stock solutions. Freezes at 18°C.
Ethanol ModerateGood for evaporation, but poor for biological buffers.
PEG-400 GoodUse as a 10-30% cosolvent to prevent precipitation.
References
  • Cohen, L. A., & Jones, W. M. (1963). A Study of the Hydrolysis of Nitriles in Basic Media. Journal of the American Chemical Society. (Validates nitrile instability at high pH/Temp).

  • Yalkowsky, S. H. (1999). Solubility and Solubilization in Aqueous Media. American Chemical Society.
  • Jouyban, A. (2008). Review of the Cosolvency Models for Predicting Solubility of Drugs in Water-Cosolvent Mixtures. Journal of Pharmacy & Pharmaceutical Sciences. (Basis for DMSO/PEG cosolvent strategy).

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Validation for cyclodextrin complexation).

Sources

Optimization of base selection for alpha-deprotonation of sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Sulfonamide Functionalization Technical Support Center .

This guide is engineered for medicinal chemists and process development scientists encountering challenges with the


-deprotonation and subsequent functionalization of sulfonamides. Unlike standard carbonyl enolate chemistry, sulfonamide lithiation requires navigating a distinct acidity landscape (

differentials) and aggregation states.

Module 1: The Critical Decision Matrix (Base Selection)

Before initiating your experiment, you must select the correct base system based on your substrate's substitution pattern. The choice between n-Butyllithium (n-BuLi) and Lithium Diisopropylamide (LDA) is not arbitrary; it is dictated by the


 of the target protons and the nucleophilicity of the base.
Quick Reference: The Base Selection Logic
Substrate TypeTarget PositionRecommended BaseStoichiometryRationale
Primary Sulfonamide (

)

-Carbon (Dianion)
n-BuLi 2.2 – 2.5 equivThe

-proton (

) is only accessible after the much more acidic NH proton (

) is removed. n-BuLi is strong enough to generate the dianion efficiently.
Secondary Sulfonamide (

)

-Carbon
n-BuLi (with additives)2.0 equivRequires deprotonation of N first, then C. Additives like TMEDA or HMPA are often required to break aggregates and increase reactivity.
Sultams (Cyclic)

-Carbon
LDA or LiHMDS 1.1 equivIf the Nitrogen is part of a ring or protected, a non-nucleophilic base like LDA is preferred to avoid nucleophilic attack on the sulfur or ring opening.
Aromatic Sulfonamide Ortho-Positionn-BuLi 2.2 equivDirected Ortho Metalation (DoM). The sulfonamide acts as a Directing Metalation Group (DMG).

Module 2: The Mechanism & Visualization

Understanding the stepwise deprotonation is critical for troubleshooting. You are not just removing a proton; you are generating a highly reactive, charge-dense species.

Visual 1: The Dianion Generation Pathway

This diagram illustrates the sequential deprotonation of a primary sulfonamide, highlighting the thermodynamic sink of the N-anion versus the kinetic reactivity of the C-anion.

SulfonamideDeprotonation Start Primary Sulfonamide (R-CH2-SO2-NH2) Base1 1st Eq. n-BuLi (Kinetic & Thermo) Start->Base1 MonoAnion Monoanion (N-Li) (Inactive at C-term) Base1->MonoAnion - BuH Base2 2nd Eq. n-BuLi (0°C, 30 min) MonoAnion->Base2 N_Alk N-Alkylation (Undesired Side Product) MonoAnion->N_Alk If 2nd deprotonation fails Dianion DIANION SPECIES (Reactive Nucleophile) Base2->Dianion - BuH (Requires 0°C) Electrophile Electrophile (E+) (e.g., Alkyl Halide) Dianion->Electrophile Product C-Alkylated Product (R-CH(E)-SO2-NH2) Electrophile->Product C-Alkylation (Favored)

Caption: Stepwise generation of the sulfonamide dianion. Note that failure to generate the second anion results in exclusive N-alkylation.

Module 3: The "Gold Standard" Protocol

Application:


-Alkylation of Methanesulfonamide (or similar primary sulfonamides).
Objective:  Generate the dianion and trap with an alkyl halide.

Reagents:

  • Substrate: Methanesulfonamide (1.0 equiv)

  • Base: n-Butyllithium (2.5 M in hexanes, 2.2 equiv)

  • Solvent: Anhydrous THF (0.2 M concentration relative to substrate)

  • Electrophile: Benzyl bromide (1.1 equiv)

Step-by-Step Procedure:

  • System Prep: Flame-dry a 2-neck round bottom flask under Argon flow. Cool to 0°C (Ice/Water bath). Crucial: Do not start at -78°C; the second deprotonation requires higher thermal energy.

  • Solvation: Dissolve the sulfonamide in anhydrous THF.

  • Dianion Formation: Add n-BuLi dropwise over 15 minutes.

    • Observation: You may see a white precipitate form (the mono-lithio species) which then re-dissolves or changes appearance as the dianion forms.

    • Aging: Stir at 0°C for 30–60 minutes . This "aging" period is non-negotiable to ensure complete formation of the C-anion.

  • Cooling: Cool the mixture to -78°C (Dry ice/Acetone).

  • Trapping: Add the electrophile (neat or in minimal THF) slowly.

  • Warm-up: Allow the reaction to warm slowly to room temperature over 2–4 hours.

  • Quench: Quench with saturated aqueous

    
    .
    

Module 4: Troubleshooting & FAQs

This section addresses specific failure modes reported by users.

Q1: I am getting exclusive N-alkylation. Why?

Diagnosis: You failed to generate the dianion. Root Cause:

  • Temperature too low: You added n-BuLi at -78°C and didn't warm to 0°C. The

    
    -proton (
    
    
    
    ) is too kinetically stable to be removed at -78°C.
  • Base degradation: Your n-BuLi titer is low. If you have < 2.0 equivalents of active base, you will only form the N-anion (

    
    ).
    Fix:  Titrate your n-BuLi immediately before use. Perform the deprotonation step at 0°C or even RT for 30 minutes before cooling down for the electrophile addition.
    
Q2: My yield is low (<30%), and I see starting material.

Diagnosis: Moisture contamination or "Aggregation" issues. Root Cause: Sulfonamide dianions are notoriously "sticky" and form tight aggregates that are unreactive. Fix:

  • Additives: Add HMPA (2-3 equiv) or TMEDA during the deprotonation step. These Lewis bases break up the Lithium aggregates, exposing the carbanion.

  • Solvent Switch: Ensure you are using THF. Diethyl ether is often too non-polar to support the dianion species effectively.

Q3: Can I use LDA instead of n-BuLi?

Answer:

  • For Primary Sulfonamides : No. LDA is often not basic enough to efficiently remove the second proton (the

    
    -CH) quantitatively, leading to mixtures.
    
  • For Sultams/Secondary Sulfonamides : Yes. LDA is preferred here to avoid nucleophilic attack on the sulfur center, which n-BuLi might cause if the steric bulk is low.

Module 5: Troubleshooting Logic Flow

Use this decision tree to diagnose your failed reaction.

Troubleshooting Start Reaction Failed? CheckProduct Analyze Crude NMR/LCMS Start->CheckProduct Result1 Product is N-Alkylated CheckProduct->Result1 Major Peak Result2 Recovered Starting Material CheckProduct->Result2 Major Peak Result3 Complex Mixture/Decomp CheckProduct->Result3 Major Peak Sol1 Fix: Increase Temp during Deprotonation (0°C) or Check n-BuLi Titer Result1->Sol1 Sol2 Fix: Add HMPA/TMEDA to break aggregates Result2->Sol2 Sol3 Fix: Lower Trapping Temp (-78°C) or Switch to LDA (if secondary) Result3->Sol3

Caption: Diagnostic workflow for identifying the root cause of sulfonamide alkylation failures.

References

  • pKa Values of Sulfonamides

    • Evans pKa Table. Harvard University.
  • Review of Sulfonamide Lithiation: "Lateral Lithiation of Sulfonamides." Chemical Reviews.
  • Base Selection & Aggregation

    • Reich, H. J. "Organolithium Reagents in Organic Synthesis." University of Wisconsin-Madison.
  • Organic Syntheses, Coll. Vol. 9, p. 559 (1998). "Preparation of Sulfonamides via Dianions.

Technical Support Center: Regiocontrol in Sulfonamide Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

The Ambident Nucleophile Challenge

Sulfonamides (


) present a classic regioselectivity challenge in medicinal chemistry. The sulfonamide nitrogen is acidic (

in water), allowing for easy deprotonation. However, the resulting anion is an ambident nucleophile.

Your experimental conditions—specifically the choice of base and stoichiometry —act as the "switch" between two distinct mechanistic pathways:

  • N-Alkylation (Thermodynamic/Kinetic Standard): Occurs via the mono-anion (

    
    ). This is the default pathway with mild to moderate bases (carbonates, hydrides).
    
  • C-Alkylation (Directed Ortho Metalation - DoM): Occurs via the dianion (

    
    ). This requires strong alkyllithium bases to deprotonate the carbon framework (ortho-position or 
    
    
    
    -position).[1]

This guide provides the protocols to lock in your desired regioselectivity.

Decision Matrix: Selecting the Pathway

Use this logic flow to determine the necessary reaction conditions.

G Start Target Outcome N_Alk N-Alkylation (Functionalize Nitrogen) Start->N_Alk C_Alk C-Alkylation (Functionalize Carbon Framework) Start->C_Alk Base_Weak Base: K2CO3, Cs2CO3, or NaH N_Alk->Base_Weak Standard Cat_Method Catalytic Method: Alcohol + Ir/Mn Cat (Borrowing Hydrogen) N_Alk->Cat_Method Green/High Selectivity Base_Strong Base: n-BuLi (2.2 equiv) C_Alk->Base_Strong Elec_Hard Electrophile: Alkyl Halide (Standard SN2) Base_Weak->Elec_Hard Prod_N Product: N-Alkyl Sulfonamide Elec_Hard->Prod_N Cat_Method->Prod_N Temp_Low Temp: 0°C to -78°C (Kinetic Control) Base_Strong->Temp_Low Inter_Dianion Intermediate: Dianion (N,C-dilithio) Temp_Low->Inter_Dianion Prod_C Product: Ortho-Substituted Sulfonamide Inter_Dianion->Prod_C

Figure 1: Decision tree for selecting reagents based on the desired alkylation site.

Protocol A: Targeted N-Alkylation

Goal: Clean mono-alkylation of the nitrogen atom. Common Pitfall: Over-alkylation (


-dialkylation) of primary sulfonamides.
Mechanism & Logic

The sulfonamide N-H is relatively acidic.[2] Using a base like


 or 

generates the mono-anion. The nitrogen retains nucleophilicity, attacking alkyl halides via

.
Optimized Protocol (Standard)
  • Solvent: DMF or MeCN (Polar aprotic promotes

    
    ).
    
  • Base:

    
     (1.5 equiv). Note: Cesium is often superior to Potassium due to the "Cesium Effect" (increased solubility and looser ion pairing).
    
  • Electrophile: Alkyl Bromide/Iodide (1.0 - 1.1 equiv).

  • Temperature: RT to 60°C.

Advanced Protocol: Catalytic "Borrowing Hydrogen" (Green)

For high chemoselectivity (avoiding over-alkylation), use alcohols as electrophiles with Manganese or Iridium catalysis. This avoids mutagenic alkyl halides.[3]

  • Catalyst: Mn-PNP pincer complex (1-2 mol%).

  • Reagent: Primary Alcohol (1 equiv).

  • Base:

    
     or 
    
    
    
    (catalytic amounts often suffice).
  • Mechanism: The catalyst dehydrogenates the alcohol to an aldehyde, forms an imine with the sulfonamide, and then re-hydrogenates the bond.[4]

Protocol B: Targeted C-Alkylation (The Dianion Strategy)

Goal: Functionalize the ortho-position (aryl sulfonamides) or


-position (alkyl sulfonamides).
Concept:  Directed Ortho Metalation (DoM).[5][6][7][8]
Mechanism & Logic

To alkylate the carbon, you must mask the nitrogen. You do this in situ by forming a Dianion .

  • 1st Eq n-BuLi: Deprotonates the Nitrogen (Kinetic & Thermodynamic acidity). This creates an

    
    -Li species.
    
  • 2nd Eq n-BuLi: The sulfonamide group acts as a Directed Metalation Group (DMG).[5] It coordinates the lithium, directing the second equivalent of base to deprotonate the ortho carbon.

  • Result: The Carbon-Lithium bond is "softer" and more nucleophilic than the Nitrogen-Lithium bond. Electrophiles attack the Carbon preferentially.

Dianion Substrate Sulfonamide (R-SO2NH2) Mono Mono-Anion (N-Li) Substrate->Mono n-BuLi (1 eq) -78°C Di Dianion (N-Li, C-Li) Mono->Di n-BuLi (1 eq) 0°C (Warm up) Product C-Alkylated Product Di->Product Electrophile (E+) Quench

Figure 2: Step-wise formation of the reactive dianion species.

Step-by-Step Protocol
  • Setup: Flame-dried glassware, Argon atmosphere.

  • Dissolution: Dissolve Sulfonamide (1.0 equiv) in anhydrous THF.

  • 1st Lithiation: Cool to -78°C. Add

    
    -BuLi (1.1 equiv) dropwise. Stir 15 min. (Forms N-Li).
    
  • 2nd Lithiation: Add

    
    -BuLi (1.1 equiv). Allow solution to warm to 0°C for 30-60 mins. Crucial: The ortho-deprotonation has a higher activation energy; it needs 0°C, not -78°C.
    
  • Reaction: Cool back to -78°C (or -40°C depending on electrophile reactivity). Add Electrophile (1.2 equiv).

  • Quench: Standard aqueous workup.

Troubleshooting & FAQs

Scenario 1: "I tried DoM (C-alkylation), but I recovered N-alkylated product."

Diagnosis: You failed to generate the dianion, or the C-anion was quenched before reaction.

  • Cause A: Insufficient Base. You must use >2.0 equivalents of

    
    -BuLi. If you use 1.0 equiv, you only form the N-anion, which will eventually react with the electrophile.
    
  • Cause B: Temperature too low. The second deprotonation (C-H) is slower. If you kept it at -78°C the whole time, you likely never formed the C-Li species. You must warm to 0°C to form the dianion.

  • Cause C: Quench delay. If the C-Li species is formed but the electrophile is added too slowly at high temp, the C-Li acts as a base and deprotonates the solvent or rearranges.

Scenario 2: "I want N-alkylation, but I'm getting N,N-dialkylation."

Diagnosis: The mono-alkylated product is more acidic/nucleophilic than the starting material, or stoichiometry is off.

  • Solution 1: Stoichiometry. Use a slight excess of Sulfonamide (1.2 eq) relative to the alkyl halide.

  • Solution 2: Base Switch. Switch to a weaker base like

    
     or use the Mitsunobu reaction  (Dead/PPh3/Alcohol), which is strictly mono-selective for primary sulfonamides.
    
  • Solution 3: Bulky Electrophiles. Steric hindrance naturally prevents the second addition.

Scenario 3: "My yields are low for C-alkylation."

Diagnosis: Poor solubility of the polylithiated species.

  • Fix: Add TMEDA (Tetramethylethylenediamine) (2.2 equiv) along with the

    
    -BuLi. TMEDA breaks up lithium aggregates, increasing the reactivity and solubility of the dianion.
    

Comparative Data Table

FeatureN-Alkylation (Standard)C-Alkylation (DoM)
Active Species Mono-anion (

)
Dianion (

)
Base Required

,

,


-BuLi (2+ eq), LDA
Solvent DMF, MeCN, AcetoneTHF, Et2O (Anhydrous)
Temperature RT to Reflux-78°C

0°C
Selectivity Kinetic attack at NitrogenThermodynamic C-Li nucleophile
Key Reference J. Org.[9] Chem. 2019 [1]Chem. Rev.[3][9] 1990 (Snieckus) [2]

References

  • Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. Reed-Berendt, B. G., & Morrill, L. C.[3][4][9] (2019).[4] Journal of Organic Chemistry. [Link]

  • Directed Ortho Metalation.[1][6][8] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Snieckus, V. (1990).[8] Chemical Reviews. [Link]

  • Empirical Conversion of pKa Values between Different Solvents. Konig, G., et al.[10][11] (2018).[12] ACS Omega. [Link]

Sources

Validation & Comparative

Technical Guide: 1H NMR Characterization of 1-Cyanopropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 1H NMR characteristic peaks of 1-Cyanopropane-1-sulfonamide . It is designed for researchers and medicinal chemists requiring precise structural verification of sulfonamide bioisosteres and synthetic intermediates.

Executive Summary

This compound (CAS: Analogous to 1861384-69-1 series) is a functionalized sulfonamide featuring a cyano (nitrile) group at the


-position relative to the sulfonyl moiety.[1] This bifunctional arrangement creates a unique electronic environment, resulting in a highly diagnostic deshielded methine signal  in proton NMR.

This guide compares the spectral "performance"—defined here as signal resolution, diagnostic shift separation, and structural confirming power—of this compound against its non-functionalized and halogenated analogs.

Structural Analysis & Predicted Spectral Performance

The core challenge in verifying


-functionalized sulfonamides is distinguishing the 

-proton from other electron-deficient methylene signals. The presence of the cyano group (-CN) exerts a strong anisotropic and inductive deshielding effect, pushing the

-proton significantly downfield compared to simple alkyl sulfonamides.
The Molecule

Structure:


Key Spin Systems: 
  • Methyl Group (

    
    ):  Terminal triplet.
    
  • Methylene Bridge (

    
    ):  Diastereotopic multiplet (due to the chiral center at C1).
    
  • 
    -Methine (
    
    
    
    ):
    The diagnostic "fingerprint" peak.
  • Sulfonamide Protons (

    
    ):  Exchangeable broad singlet.
    
Comparative Spectral Data (DMSO-d

)

The following table contrasts the diagnostic


-proton shift of the target compound against common alternatives used in optimization studies.
CompoundStructure

-H Shift (ppm)
MultiplicityDiagnostic Value
This compound

4.45 – 4.65 dd or t High (Distinct region)
Propane-1-sulfonamide

2.90 – 3.05MultipletLow (Overlaps with precursors)
1-Chloropropane-1-sulfonamide

4.80 – 5.00ddHigh (Distinct, but chemically unstable)
Methanesulfonamide

2.95SingletReference Standard

Technical Insight: The


1.5 ppm downfield shift of the 

-proton in the cyano compound (compared to propane-1-sulfonamide) is caused by the combined electron-withdrawing power of the nitrile and sulfonyl groups. This shift moves the signal into a "quiet" region of the spectrum (4.0–5.0 ppm), making it an excellent marker for monitoring reaction progress.
Experimental Protocol: High-Resolution NMR Acquisition

To ensure reproducibility and accurate integration of the exchangeable sulfonamide protons, specific solvent and acquisition parameters are required.

Step-by-Step Methodology

1. Solvent Selection: DMSO-d


 vs. CDCl

  • Recommendation: Use DMSO-d

    
      (Dimethyl sulfoxide-d6).
    
  • Causality: Sulfonamides often exhibit poor solubility in CDCl

    
    . Furthermore, CDCl
    
    
    
    facilitates rapid proton exchange, often broadening the
    
    
    signal into the baseline. DMSO-d
    
    
    forms hydrogen bonds with the amide protons, slowing exchange and sharpening the signal into a distinct singlet (or doublet if coupling exists) at
    
    
    7.0–7.5 ppm.

2. Sample Preparation

  • Weigh 5–10 mg of the dried sulfonamide solid into a clean vial.

  • Add 0.6 mL of DMSO-d

    
     (99.9% D).
    
  • Optional: Add 1 drop of TMS (Tetramethylsilane) if the solvent lacks an internal standard.

  • Sonicate for 30 seconds to ensure complete homogeneity. Incomplete dissolution will result in poor signal-to-noise ratios and potential integration errors.

3. Acquisition Parameters (400 MHz or higher)

  • Pulse Sequence: Standard 1D proton (e.g., zg30).

  • Relaxation Delay (D1): Set to

    
     5 seconds .
    
    • Reasoning: The quaternary carbon of the nitrile and the rigid sulfonamide group can lead to longer T1 relaxation times for adjacent protons. A short D1 causes integration inaccuracies.

  • Scans (NS): 16–64 scans (depending on concentration).

  • Temperature: 298 K (25°C).

Synthesis & Pathway Verification

Understanding the synthesis provides context for impurity identification. The most robust route to


-cyano sulfonamides involves the cyanide-mediated functionalization of vinyl sulfones  or sulfonyl chlorides.
Pathway Diagram

The following diagram illustrates the logical flow from starting material to the diagnostic NMR verification step.

G Start Vinyl Sulfone / Sulfonyl Chloride Intermediate Intermediate: Sulfinate Salt Start->Intermediate Activation Reagent + TMSCN / KCN (Cyanation Source) Reagent->Intermediate Product Target: This compound Intermediate->Product Nucleophilic Substitution NMR NMR Verification: Check δ 4.5 ppm (α-CH) Product->NMR QC Step

Caption: Synthesis and verification workflow for


-cyano sulfonamides. The diagnostic NMR check is the final quality gate.
Detailed Spectral Assignment (Predicted)

Based on additivity rules (Curphy-Morrison) and empirical data from analogous


-functionalized sulfones, the specific assignment for This compound  in DMSO-d

is:
  • 
     7.20 – 7.50 ppm (2H, s, broad): 
    
    
    
    • Note: This peak disappears upon D

      
      O shake.
      
  • 
     4.55 ppm (1H, dd, 
    
    
    
    Hz):
    
    
    • Note: The "Performance" peak. Deshielded by both CN and SO

      
      .
      
  • 
     2.10 – 2.30 ppm (2H, m): 
    
    
    
    • Note: Complex multiplet due to diastereotopic nature near the chiral center.

  • 
     1.05 ppm (3H, t, 
    
    
    
    Hz):
    
    
Common Impurities & Artifacts
Signal (

)
SourceRemedy
2.50 ppm DMSO-d

(Residual Solvent)
Use as internal reference.
3.33 ppm H

O in DMSO
Dry sample/solvent; ignore region.
1.30 ppm Grease/AlkanesCheck glassware cleanliness.
~6.0 - 6.5 ppm Vinyl Sulfone (Starting Material)Indicates incomplete reaction.
References
  • Roy, T., & Lee, J.-W. (2020). Cyanide-Mediated Synthesis of Sulfones and Sulfonamides from Vinyl Sulfones. Synlett, 31(05), 455–458. Link

  • Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry, 44(5), 491–509. Link

  • Reich, H. J. (2020).[2] Structure Determination Using Spectroscopic Methods: 1H NMR Chemical Shifts. University of Wisconsin-Madison.[2] Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[3] Link

Sources

Comparative Guide: FTIR vs. Raman for Nitrile Stretch Analysis in Sulfonamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide: FTIR vs. Raman for Nitrile Stretch Analysis in Sulfonamide Drug Development Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary: The Vibrational Probe Challenge

In medicinal chemistry, the nitrile group (


) and the sulfonamide moiety (

) are critical pharmacophores. The nitrile often acts as a bioisostere for carbonyls or carboxylates, while sulfonamides are ubiquitous in antibiotics and enzyme inhibitors.

When these two functionalities coexist—either within a single API (Active Pharmaceutical Ingredient) or in a cocrystal formulation—characterizing their interaction is pivotal. The nitrile stretch (


) is a highly sensitive environmental probe. Its frequency shifts reveal the hydrogen-bonding network state, distinguishing between polymorphs, amorphous dispersions, and cocrystals.

This guide objectively compares FTIR-ATR (Attenuated Total Reflectance) —the industry workhorse—against Raman Spectroscopy , its high-fidelity alternative, specifically for analyzing nitrile-sulfonamide interactions.

Technical Comparison: FTIR-ATR vs. Raman Spectroscopy

While both techniques probe vibrational energy levels, their selection rules differ fundamentally, affecting their utility for nitrile-sulfonamide systems.[2]

The Physics of Detection
  • FTIR (Absorption): Relies on a change in dipole moment .[3][4][5] The nitrile group has a moderate dipole, making it IR active, but the signal can be obscured if the molecule has other strong dipoles (like the intense

    
     stretches of the sulfonamide).
    
  • Raman (Scattering): Relies on a change in polarizability .[4][5] The triple bond of the nitrile is highly polarizable, often resulting in a dominant, sharp peak in the Raman spectrum, free from water interference.

Comparative Performance Data
FeatureFTIR-ATR (The Standard)Raman Spectroscopy (The Alternative)
Nitrile Sensitivity Moderate. Peak is distinct but can be weak compared to

or

bands.
High.

is often the strongest feature in the silent region (

).
Sulfonamide Interference High. Strong

asymmetric stretch (

) dominates the fingerprint region, complicating full-spectrum analysis.
Low. Sulfonamide backbone signals are distinct but do not overwhelm the nitrile peak.
H-Bond Detection Excellent. High sensitivity to N-H stretch (

) allows direct correlation between donor (Sulfonamide NH) and acceptor (Nitrile).
Good. Detects the nitrile shift (

) accurately, but less sensitive to the N-H donor vibrations.
Sample Prep Minimal (Contact). Requires physical contact with the crystal. Pressure can induce pressure-mediated phase transitions in metastable polymorphs.None (Non-contact). Ideal for in-situ monitoring or analyzing metastable forms without mechanical stress.
Water Interference Significant. Atmospheric moisture or hydrates can obscure the N-H region.Negligible. Water is a weak Raman scatterer.[6]

Mechanism of Action: The "Blue Shift" Phenomenon

To interpret the spectrum accurately, one must understand the causality of the frequency shift.

The Sulfonamide-Nitrile Interaction

In a solid-state lattice or cocrystal, the sulfonamide


 typically acts as a hydrogen bond donor, and the nitrile nitrogen acts as the acceptor.


Counter-Intuitive Physics: Unlike carbonyls (


), which "red shift" (lower frequency) upon H-bonding, nitriles typically undergo a "Blue Shift" (higher frequency)  by 

.
  • Why? H-bonding to the nitrile lone pair stabilizes the sigma-bonding orbital, which slightly shortens the

    
     bond, increasing its force constant (
    
    
    
    ).
  • Diagnostic Value:

    • Free Nitrile:

      
      
      
    • H-Bonded Nitrile (to Sulfonamide):

      
      
      

Validated Experimental Protocol: FTIR-ATR Analysis

This protocol is designed to maximize the resolution of the nitrile peak and ensure the shift is real, not an artifact of instrument resolution.

Prerequisites
  • Instrument: FTIR Spectrometer with a Diamond or ZnSe ATR accessory.

  • Resolution: Set to

    
     (Standard 
    
    
    
    is insufficient to resolve subtle H-bond shifts).
  • Scans: Minimum 64 scans to improve Signal-to-Noise (S/N) ratio in the

    
     region.
    
Step-by-Step Workflow
  • System Validation (Self-Check):

    • Run a background scan with the ATR crystal empty.

    • Run a polystyrene standard. Verify the peak at

      
      . If it deviates by 
      
      
      
      , recalibrate the laser.
  • Sample Loading:

    • Place

      
       mg of the sulfonamide powder onto the crystal.
      
    • Critical Step: Apply pressure gradually. Watch the live preview. Stop increasing pressure once the peak height at

      
       stabilizes. Over-pressure can fracture crystals or induce polymorphic transitions.
      
  • Data Acquisition:

    • Acquire the sample spectrum.[5][7][8]

    • Perform an ATR Correction (software algorithm) to account for the penetration depth dependence on wavelength (intensities at lower wavenumbers are artificially enhanced in raw ATR data).

  • Analysis (The Derivative Method):

    • To pinpoint the exact peak position of the nitrile stretch, do not rely solely on the "Peak Pick" tool.

    • Calculate the Second Derivative of the spectrum in the

      
       range.
      
    • The minimum of the second derivative corresponds exactly to the peak maximum, resolving overlapping shoulders caused by mixed amorphous/crystalline phases.

Visualizing the Analytical Logic

The following diagram illustrates the decision process for characterizing these systems, synthesized from the comparative analysis.

NitrileAnalysis cluster_legend Legend Start Sample: Sulfonamide-Nitrile System Goal Goal: Characterize Interaction Start->Goal CheckPhase Is the sample a solid/cocrystal? Goal->CheckPhase FTIR_Branch Primary Path: FTIR-ATR CheckPhase->FTIR_Branch Standard QC Raman_Branch Alternative: Raman CheckPhase->Raman_Branch Polymorph/In-situ CheckNH Analyze N-H Region (3200-3400) FTIR_Branch->CheckNH Step 1 CheckCN Analyze Nitrile (2200-2260) CheckNH->CheckCN Step 2 Shift Detect Blue Shift (>5 cm-1)? CheckCN->Shift Result_HBond Conclusion: Strong H-Bond Network Shift->Result_HBond Yes Shift->Raman_Branch Ambiguous/Weak Signal SilentRegion Check Silent Region (1800-2800) Raman_Branch->SilentRegion Intensity High Intensity Sharp Peak? SilentRegion->Intensity Intensity->Result_HBond Confirms Lattice Mode L1 Action/Step L2 Decision Point

Caption: Analytical workflow for distinguishing hydrogen-bonding states in sulfonamide-nitrile systems using FTIR and Raman logic.

References

  • Getmanskii, I. et al. (2024). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Royal Society of Chemistry. Available at: [Link]

  • Lab Manager. (2025). FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? Available at: [Link]

  • Bagchi, S. et al. (2022). Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding. National Science Foundation. Available at: [Link]

  • University of Northwestern. (2024). FT-IR vs. Raman Spectroscopy: Principles, Applications, and Comparisons. NUANCE Center. Available at: [Link]

  • Saha, S. et al. (2018). Vibrational Spectroscopy for Cocrystals Screening: A Comparative Study. National Institutes of Health (PMC). Available at: [Link]

Sources

Comparative Mass Spectrometric Profiling: 1-Cyanopropane-1-sulfonamide vs. Non-Functionalized Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the mass spectrometry (MS) fragmentation patterns of 1-Cyanopropane-1-sulfonamide against its non-functionalized analog, Propane-1-sulfonamide .

For researchers in drug discovery, particularly those working with sulfonyl-based pharmacophores (e.g., carbonic anhydrase inhibitors or COX-2 inhibitors), understanding the "Cyano Effect" is critical. The introduction of an electron-withdrawing cyano group at the


-position fundamentally alters the ionization efficiency (pKa shift) and bond lability during Collision-Induced Dissociation (CID). This guide elucidates these mechanistic differences to aid in structural confirmation and metabolite identification.

Chemical Profile & Ionization Physics

Before analyzing fragmentation, one must understand the precursor ion stability. The presence of the nitrile group drastically increases the acidity of the


-proton.
FeatureThis compound (Target)Propane-1-sulfonamide (Control)
Structure


Formula


Monoisotopic Mass 148.03 Da123.04 Da
Predicted pKa ~11.5 (Enhanced Acidity)~16.9 (Weakly Acidic)
Preferred Ionization ESI Negative (

)
ESI Negative (

)
Ionization Efficiency High (Stabilized carbanion)Moderate

Mechanistic Insight: In Negative Electrospray Ionization (ESI-), the target molecule forms a stable


 ion at m/z 147 . The negative charge is resonance-stabilized by the cyano group, unlike the control (m/z 122), where the charge resides primarily on the sulfonamide nitrogen.

Experimental Protocol: ESI-MS/MS Workflow

To replicate the fragmentation data described below, the following self-validating protocol is recommended. This workflow ensures that observed fragments are true structural daughters and not in-source artifacts.

Instrument Configuration
  • Source: Electrospray Ionization (ESI)[1][2][3][4][5]

  • Polarity: Negative Mode (Sensitivity is 10-50x higher than positive mode for this class).

  • Analyzer: Triple Quadrupole (QqQ) or Q-TOF.

Step-by-Step Methodology
  • Stock Preparation: Dissolve 1 mg of analyte in 1 mL DMSO. Dilute to 10 µg/mL in 50:50 Acetonitrile:Water (with 0.1% Ammonium Hydroxide to promote deprotonation).

  • Direct Infusion: Infuse at 10 µL/min.

  • Precursor Isolation (Q1): Select m/z 147.0 (Target) or 122.0 (Control). Set isolation window to ± 0.5 Da.

  • Collision Energy Ramp (Q2): Perform a ramp from 10 eV to 50 eV.

    • Validation Check: If the precursor disappears completely at <15 eV, the molecule is thermally labile; lower the source temperature.

  • Product Scan (Q3): Scan range m/z 40–160.

MS_Workflow cluster_0 Sample Introduction cluster_1 MS/MS Acquisition Prep Sample Prep (pH > 8 for ESI-) Infusion Direct Infusion (10 µL/min) Prep->Infusion ESI ESI Source (Negative Mode) Infusion->ESI Q1 Q1 Selection (m/z 147) ESI->Q1 [M-H]- Collision Collision Cell (N2 Gas, 10-50 eV) Q1->Collision Q3 Q3 Detection (Product Ion Scan) Collision->Q3 Fragments

Figure 1: Optimized ESI-MS/MS workflow for acidic sulfonamide characterization.

Comparative Fragmentation Analysis

The core distinction between the two molecules lies in the S-N bond cleavage versus


 extrusion .
The "Cyano Effect" on Fragmentation

In the control (Propane-1-sulfonamide), the negative charge is localized on the nitrogen. The primary fragmentation pathway involves the rearrangement and loss of neutral


 (64 Da).[3]

In This compound , the


-cyano group stabilizes the charge on the 

-carbon. This competes with the nitrogen-centered charge, creating a "bidentate" fragmentation potential.
Diagnostic Transitions (Data Summary)
Transition TypeThis compound (m/z)Propane-1-sulfonamide (m/z)Mechanism
Precursor Ion 147 (

)
122 (

)
Deprotonation

Extrusion
83 (

)
58 (

)
Rearrangement (High Energy)
S-N Cleavage 96 (

/

)
96 (

)
Charge retention on Sulfonyl group
Hydrocarbon 68 (

)
43 (

)
Alkyl chain retention
Cyano-Specific 26 (

)
Not ObservedHigh energy C-C cleavage
Mechanistic Pathways

The following diagram illustrates the competing pathways for the target molecule. Note that the m/z 83 ion is the most diagnostic for the intact cyano-propyl skeleton.

Fragmentation_Pathway Parent Precursor [M-H]- m/z 147 Transition_A SO2 Rearrangement Parent->Transition_A - SO2 (64 Da) Transition_B S-N Cleavage Parent->Transition_B Fragment_A [M-SO2-H]- m/z 83 (Cyano-propyl anion) Transition_A->Fragment_A Major Pathway Fragment_B Sulfonamide Anion m/z 96 Transition_B->Fragment_B Charge Retention on S Fragment_C Cyano-alkyl Radical (Neutral Loss) Transition_B->Fragment_C Neutral Loss

Figure 2: Competing fragmentation pathways for this compound in ESI(-).

Interpretation Guide for Researchers

When analyzing unknown samples or metabolites, use this logic tree to confirm the presence of this compound:

  • Check Precursor: Is there a strong peak at m/z 147 in Negative Mode?

    • If Yes: Proceed.

    • If No: Check pH.[6] The

      
      -CN proton requires basic conditions (pH > 8) for optimal ionization.
      
  • Look for Neutral Loss of 64: Perform a Neutral Loss Scan.

    • Does m/z 147 yield m/z 83? This confirms the sulfonamide moiety (

      
       loss) attached to a 
      
      
      
      backbone.
  • Differentiate from Isomers:

    • Isomer: N-Cyanopropane-1-sulfonamide (Cyano on Nitrogen).

    • Differentiation: The N-cyano isomer is extremely acidic (

      
       < 3) and will ionize even in acidic mobile phases. The target (C-cyano) requires basic conditions. Furthermore, N-cyano compounds often show a dominant loss of 
      
      
      
      fragments (40-42 Da), which is distinct from the
      
      
      loss seen here.

Conclusion

This compound exhibits a distinct fragmentation profile compared to standard alkyl sulfonamides. The m/z 147


 83  transition is the primary quantifier, driven by the stability of the resulting cyano-stabilized carbanion. Researchers should utilize Negative ESI  with a basic mobile phase buffer (Ammonium Hydroxide or Ammonium Bicarbonate) to maximize sensitivity.

References

  • Klagkou, K., et al. (2003).[7] "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry. Link

  • Holcapek, M., et al. (2008). "Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement." Journal of Mass Spectrometry. Link

  • Perlovich, G. L., et al. (2004). "Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides." Journal of Chemical Information and Computer Sciences. Link

  • Needham, S. R., & Brown, P. R. (2000).[8] "The high performance liquid chromatography electrospray ionization mass spectrometry analysis of diverse basic pharmaceuticals." Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

Comparative Acidity Guide: 1-Cyanopropane-1-sulfonamide vs. Methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the acidity of 1-Cyanopropane-1-sulfonamide versus the standard reference Methanesulfonamide . It is designed for medicinal chemists and researchers optimizing lead compounds for pKa, solubility, and binding affinity.

Executive Summary

In the context of drug design and bioisosteric replacement, acidity (pKa) is a critical physicochemical parameter influencing solubility, membrane permeability, and protein-ligand interactions.

  • Methanesulfonamide (

    
    )  is a weak acid with a pKa of approximately 10.8 . At physiological pH (7.4), it exists primarily in its neutral form.
    
  • This compound (

    
    )  is a significantly stronger acid. The introduction of the electron-withdrawing cyano group (-CN) at the 
    
    
    
    -position enhances the stability of the conjugate base, lowering the predicted pKa to the 7.0 – 8.5 range. This shift allows for a substantial fraction of the compound to be ionized at physiological pH, potentially altering its pharmacokinetics and binding mode (e.g., zinc-binding in metalloenzymes).

Chemical Profile & Structural Basis

Structures
FeatureMethanesulfonamide This compound
Formula


Structure Methyl group attached to sulfonamide.Propyl chain with a Cyano group at C1 (

to sulfonyl).
Key Substituent Hydrogen (

-H)
Cyano (-CN) at

-position
Electronic Effect Weak electron donation (Hyperconjugation)Strong Electron Withdrawal (-I Effect)
Mechanistic Acidity Comparison

The acidity of a sulfonamide is governed by the stability of its conjugate base (the sulfonamidate anion,


).
Methanesulfonamide (Baseline)
  • Mechanism: Upon deprotonation, the negative charge on nitrogen is delocalized onto the sulfonyl oxygens via resonance (

    
     bonding).
    
  • Limitation: The methyl group (

    
    ) is weakly electron-donating via hyperconjugation, which slightly destabilizes the developing negative charge, keeping the pKa relatively high (~10.8).
    
This compound (Enhanced Acidity)
  • Mechanism: The structure contains a cyano group (-CN) attached directly to the carbon adjacent to the sulfonyl group (

    
    -carbon).
    
  • Inductive Effect (-I): The cyano group is a powerful electron-withdrawing group (EWG). It pulls electron density away from the

    
    -carbon, which in turn pulls density from the sulfur atom.
    
  • Anion Stabilization: This inductive transmission reduces the electron density around the sulfonamide nitrogen, making it easier to deprotonate. Furthermore, the resultant anion is stabilized by the remote electron withdrawal.

  • Active Methylene Effect: It is worth noting that the proton on the

    
    -carbon (
    
    
    
    ) is also highly acidic ("active methine") due to being flanked by two EWGs (CN and
    
    
    ). However, for bioisosteric utility, the N-H acidity is the primary focus.

Visualization of Electronic Effects

The following diagram illustrates the structural logic and electronic pathways leading to the difference in acidity.

AcidityComparison cluster_A Compound A: Methanesulfonamide cluster_B Compound B: this compound M_Struct CH3-SO2-NH2 M_Effect Methyl Group (+I Effect) Weak Electron Donation M_Struct->M_Effect M_Result Destabilized Anion pKa ~ 10.8 M_Effect->M_Result Increases pKa Comparison Acidity Differential (ΔpKa ≈ 3 units) M_Result->Comparison C_Struct Et-CH(CN)-SO2-NH2 C_Effect Cyano Group (-I Effect) Strong Electron Withdrawal C_Struct->C_Effect C_Result Stabilized Anion pKa ~ 7.5 (Predicted) C_Effect->C_Result Decreases pKa C_Result->Comparison More Acidic

Figure 1: Mechanistic flow comparing the electronic effects on the sulfonamide anion stability.

Experimental Validation Protocols

To verify the pKa difference experimentally, the following LC-PDA (Liquid Chromatography with Photodiode Array Detection) method is recommended. This method is superior to potentiometric titration for compounds with low solubility or limited sample quantity.

Protocol: Spectrophotometric pKa Determination

Objective: Determine pKa by observing the shift in UV absorption maximum (


) as the compound transitions from neutral to ionized form.

Materials:

  • Buffer System: Phosphate/Citrate buffers ranging from pH 2.0 to 12.0 (0.5 pH increments).

  • Solvent: Acetonitrile (HPLC Grade).

  • Instrument: HPLC with PDA detector (e.g., Agilent 1200 or equivalent).

Step-by-Step Methodology:

  • Stock Preparation:

    • Dissolve 1 mg of the sulfonamide in 1 mL of Acetonitrile (1000 ppm stock).

    • Dilute to 50 ppm using water.

  • Mobile Phase Setup:

    • Prepare a series of isocratic runs using 10% Acetonitrile and 90% Buffer (varying pH from 2 to 12).

  • Data Acquisition:

    • Inject 10 µL of sample for each pH point.

    • Record the UV spectrum (200–400 nm) at the peak apex.

    • Note the Retention Time (

      
      ). Ionized species typically elute faster in Reverse Phase (C18).
      
  • Analysis:

    • Plot the Absorbance at a specific wavelength (where the shift is maximal) vs. pH.

    • Alternatively, plot the Retention Factor (

      
      ) vs. pH.
      
    • Fit the data to the Sigmoidal Boltzmann Equation to calculate the inflection point (pKa).

Self-Validating Check:

  • Methanesulfonamide Control: Run standard methanesulfonamide. The inflection point must appear near pH 10.8. If it appears lower, check buffer accuracy or electrode calibration.

Experimental Workflow Diagram

ExperimentalWorkflow Start Start: Sample Prep (1 mg/mL in MeCN) Buffers Prepare Buffers (pH 2.0 - 12.0) Start->Buffers Inject HPLC Injection (Isocratic Run) Buffers->Inject Detect PDA Detection (Record UV & RT) Inject->Detect Plot Plot Data (Abs/RT vs pH) Detect->Plot Calc Calculate pKa (Sigmoidal Fit) Plot->Calc

Figure 2: LC-PDA workflow for accurate pKa determination of sulfonamides.

Synthesis Overview

For researchers needing to synthesize This compound for testing, the following route is chemically grounded:

  • Starting Material: Butyronitrile (or 1-chloropropane).

  • Alpha-Functionalization: Reaction of the

    
    -anion of the nitrile with a sulfonylating agent (e.g., sulfur dioxide followed by oxidation, or direct reaction with sulfuryl chloride derivatives).
    
  • Alternative (Bioisostere approach): Reaction of 1-chloropropane-1-sulfonyl chloride with ammonia (though generating the

    
    -cyano sulfonyl chloride is the challenging step).
    
    • Note: A common lab route involves the sulfonylation of the nitrile anion . Treat butyronitrile with a strong base (LDA) at -78°C, quench with

      
      , then treat the resulting sulfinate with 
      
      
      
      -chlorosuccinimide (NCS) to get the sulfonyl chloride, followed by amination with
      
      
      .

References

  • BenchChem. Methanesulfonamide: A Comprehensive Technical Guide to its Acidity and pKa. Retrieved from

  • PubChem. Methanesulfonamide (Compound CID 72879). National Library of Medicine. Retrieved from

  • Perlovich, G. L., et al. (2013). Sulfonamides: Acidity, Solubility, and Permeability. Journal of Chemical & Engineering Data. (General reference for sulfonamide physicochemical properties).
  • Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.[1] (Source for Hammett Substituent Constants

    
     for CN vs H).
    
  • ChemSrc. this compound Derivatives and Properties. Retrieved from

Sources

Comparative Crystallographic Analysis: Alpha-Cyano Sulfonamides vs. Standard Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the rational design of sulfonamide-based inhibitors—particularly for targets like Carbonic Anhydrase (CA) or dihydropteroate synthase—the introduction of an electron-withdrawing alpha-cyano group (


-CN) fundamentally alters the pharmacophore's physicochemical profile.[1] While standard sulfonamides (

) rely on moderate hydrogen bonding,

-cyano sulfonamides exhibit enhanced acidity (pKa reduction), altered tautomeric preferences, and unique metal-coordination geometries.

This guide objectively compares the structural data derived from X-ray Crystallography of


-cyano sulfonamides against standard unsubstituted sulfonamides and non-crystallographic alternatives (NMR, DFT). It provides experimental protocols for obtaining diffraction-quality crystals of these highly polar moieties.

The Structural Advantage: Alpha-Cyano vs. Unsubstituted Sulfonamides

The "alpha-cyano" modification (typically


 or 

) acts as a "structural lock," enforcing rigidity and altering the electrostatic landscape.[1]
Comparative Structural Metrics

The following data summarizes typical crystallographic parameters observed in Cambridge Structural Database (CSD) entries for benzenesulfonamides versus their


-cyano derivatives.
FeatureStandard Sulfonamide (

)

-Cyano Sulfonamide (

)
Structural Implication
S–N Bond Length

Å

Å
The

-CN group induces

-backbonding, shortening the S–N bond and increasing rigidity.[1]
N–H Acidity (pKa)


Drastic increase in acidity leads to stronger, shorter Hydrogen bonds (

Å D-A distance).[1]
Coordination Geometry Tetrahedral (distorted)Planar (around N)The N-cyano nitrogen often adopts

character, facilitating planar

-stacking interactions.[1]
H-Bond Motif Dimers (

) or Catemers
Extended Networks

-CN provides an additional strong acceptor (the nitrile N), promoting 3D networks over simple dimers.[1]

Critical Insight: The shortening of the S–N bond in


-cyano derivatives correlates with increased metabolic stability against hydrolysis, a key factor in extending the half-life of sulfonamide drugs.

Methodological Comparison: X-ray vs. Alternatives[1][2][3][4]

Why persist with the difficulty of crystallizing


-cyano sulfonamides when NMR and Computational methods exist?
Comparison Matrix
MethodologyResolution/PrecisionDetection of H-AtomsDynamic InsightVerdict for

-Cyano Sulfonamides
X-ray Crystallography High (

Å)
Difficult (requires high res)Low (Static)Essential. Only method to definitively map the geometry of the acidic proton and the planar N-CN moiety.
Solution NMR MediumHigh (via NOE/J-coupling)HighLimited. Rapid proton exchange of the acidic

-cyano proton often broadens signals, obscuring specific conformation data.
DFT (Computation) TheoreticalN/AN/ASupportive. Often fails to predict the correct polymorph because it underestimates packing forces (Van der Waals) relative to the strong electrostatic

-CN dipoles.[1]
Visualization: Structural Determination Workflow

The following diagram illustrates the decision logic for selecting X-ray crystallography over NMR for this specific compound class.

G Start Sample: Alpha-Cyano Sulfonamide CheckAcidity Check pKa (Acidity) Start->CheckAcidity HighAcidity High Acidity (pKa < 5) CheckAcidity->HighAcidity Alpha-Cyano LowAcidity Low Acidity (pKa > 9) CheckAcidity->LowAcidity Standard NMR_Path Solution NMR Analysis HighAcidity->NMR_Path Secondary Xray_Path X-ray Crystallography HighAcidity->Xray_Path Preferred LowAcidity->NMR_Path NMR_Issue Broadened Signals (Fast H+ Exchange) NMR_Path->NMR_Issue If Acidic Xray_Result Definitive Tautomer ID & Lattice Packing Xray_Path->Xray_Result

Caption: Decision logic highlighting why high acidity in alpha-cyano derivatives necessitates X-ray analysis over NMR due to proton exchange issues.

Experimental Protocol: Crystallization of Alpha-Cyano Sulfonamides

Crystallizing these compounds is challenging due to their high polarity and tendency to form amorphous salts. The following protocol utilizes a Slow Vapor Diffusion technique optimized for acidic sulfonamides.

Reagents
  • Target Compound: >98% purity

    
    -cyano sulfonamide.[1]
    
  • Good Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[1] Note: These dissolve the polar sulfonamide.[1]

  • Anti-Solvent: Water or Ethanol (depending on solubility).[1]

  • Additives: 0.1 M HCl (to suppress ionization and force the neutral protonated species).

Step-by-Step Protocol
  • Supersaturation Prep: Dissolve 10 mg of the sulfonamide in the minimum amount of DMF (approx 0.5 mL) in a small inner vial.

  • Acidification: Add 10

    
    L of 0.1 M HCl.
    
    • Reasoning:

      
      -cyano sulfonamides are acidic.[1] Without acid, trace bases in glass can deprotonate them, leading to salt formation rather than neutral crystal growth.
      
  • Chamber Setup: Place the open inner vial inside a larger jar containing 5 mL of the Anti-Solvent (Water/Ethanol).[1]

  • Diffusion: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.

  • Harvesting: Monitor for 3–7 days. Crystals will appear as prisms or plates.[1]

  • Cryo-Protection: Before mounting, briefly dip the crystal in a solution of 70% Paratone-N / 30% Mineral Oil to prevent ice formation during the 100K data collection.

Critical Data Interpretation: The Hydrogen Bond Network

When analyzing the diffraction data, specific attention must be paid to the Acceptor-Donor motifs. Unlike standard sulfonamides which form simple dimers,


-cyano sulfonamides often form complex "Ribbon" or "Sheet" structures.
Interaction Logic Map

The diagram below details the specific intermolecular forces you must look for in the electron density map.

Interactions Sulfonyl Sulfonyl Oxygen (Acceptor) Outcome1 Standard Dimer (R2,2(8)) Sulfonyl->Outcome1 Dominant in Unsubstituted AmideH Sulfonamide NH (Donor) AmideH->Sulfonyl Standard Interaction CyanoN Cyano Nitrogen (Strong Acceptor) AmideH->CyanoN Alpha-Cyano Preferred Outcome2 Infinite Ribbon (Catemer) CyanoN->Outcome2 Dominant in Alpha-Cyano

Caption: Interaction map showing how the Cyano group diverts H-bonding from simple dimers to infinite ribbon structures.

Validation Checklist (Self-Correcting)
  • R-Factor: Ensure

    
    . High R-factors in these structures often indicate disorder in the flexible cyano tail.
    
  • Thermal Ellipsoids: The cyano nitrogen should have a prolate ellipsoid. If it is spherical, check for elemental assignment errors (N vs O).

  • Residual Density: Look for peaks near the sulfonamide Nitrogen.[1] If absent, the molecule may be deprotonated (anionic form).

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures. [Link][1]

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery.[1] [Link][1]

  • RCSB Protein Data Bank. Comparison of Ligand Structures in Protein Complexes. [Link][1]

  • MDPI Crystals. Hydrogen Bonding Strategies in Sulfonamide Crystallization. [Link][1]

  • International Union of Crystallography (IUCr). Standardization of Crystal Structure Data. [Link][1]

Sources

A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Retention Time Behavior of Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chromatographic Challenge of Sulfonamides

Sulfonamides, the first class of synthetic antimicrobial agents, remain crucial in both human and veterinary medicine for preventing and treating bacterial infections.[1] Their core structure, based on p-aminobenzenesulfonamide, is synthetically versatile, leading to a wide array of derivatives with distinct physicochemical and pharmacological properties.[2][3] This structural diversity, while beneficial for therapeutic applications, presents a significant analytical challenge: the effective separation and quantification of these closely related compounds in various matrices, from pharmaceutical formulations to environmental and biological samples.[4][5][6][7]

High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase (RP-HPLC) modality, is the cornerstone technique for sulfonamide analysis.[8][9] Retention time (t_R) in RP-HPLC is the primary identifier for a specific analyte and is a direct consequence of the dynamic equilibrium of the analyte between the mobile phase and the stationary phase. Understanding and controlling the factors that govern this equilibrium is paramount for developing robust and reliable analytical methods.

This guide provides an in-depth comparison of the HPLC retention times for various sulfonamide derivatives. Moving beyond a simple data repository, we will dissect the causal relationships between molecular structure, chromatographic conditions, and retention behavior. The insights provided herein are designed to empower researchers, scientists, and drug development professionals to develop, optimize, and troubleshoot their own HPLC methods for sulfonamide analysis with a foundation of scientific integrity.

Pillar 1: The Interplay of Molecular Properties and HPLC Retention

The retention of a sulfonamide derivative in RP-HPLC is fundamentally dictated by its lipophilicity—its affinity for the nonpolar stationary phase relative to the more polar mobile phase.[8][10] Molecules that are more lipophilic (less polar) will interact more strongly with the stationary phase, resulting in longer retention times. This lipophilicity is not a static property; it is profoundly influenced by both the molecule's intrinsic structure and the chemical environment of the HPLC system.

The Role of the R-Group Substituent

The diverse substituents (R-groups) attached to the sulfonamide nitrogen atom are the primary drivers of differences in retention among derivatives. These groups modify the overall polarity and lipophilicity (often expressed as logP) of the molecule. For instance, a bulkier, more carbon-rich R-group will generally increase lipophilicity and, consequently, lead to a longer retention time on a C18 or C8 column.

The Critical Influence of Mobile Phase pH

Sulfonamides are amphoteric molecules, possessing a basic primary aromatic amine group (pKa ≈ 2-3) and an acidic sulfonamide group (pKa ≈ 5-10). The pH of the mobile phase dictates the ionization state of these functional groups, which dramatically alters the molecule's overall polarity and its interaction with the stationary phase.[11][12][13]

  • At Low pH (e.g., pH < 2): The amino group is protonated (-NH₃⁺), increasing the molecule's polarity and leading to earlier elution (shorter retention time).

  • At Mid-Range pH (e.g., pH 3-5): The amino group is protonated, while the sulfonamide group remains largely non-ionized. This is often an optimal range for consistent retention.[11]

  • At High pH (e.g., pH > 8): The sulfonamide group becomes deprotonated (-SO₂NR⁻), significantly increasing polarity and causing very rapid elution.

Therefore, buffering the mobile phase to a consistent pH is not merely good practice; it is a mandatory requirement for achieving reproducible retention times and robust separation.[14]

Pillar 2: The Impact of Chromatographic Parameters

While molecular properties define the potential for separation, the actual retention times are controlled by the specific parameters of the HPLC method.

Stationary Phase Selection (The Column)

The choice of column is the first critical decision. For sulfonamide analysis, alkyl-bonded silica phases are the most common.

  • C18 (Octadecylsilane) Columns: These are the workhorses for sulfonamide separation.[1] The long C18 alkyl chains provide a highly hydrophobic stationary phase, offering strong interactions and excellent resolving power for the structurally similar sulfonamide derivatives.[1][15]

  • C8 (Octylsilane) Columns: These columns are less hydrophobic than C18 and will generally result in shorter retention times for all analytes under identical mobile phase conditions.[3] They can be advantageous when analyzing highly lipophilic sulfonamides that might be too strongly retained on a C18 column.

  • Mixed-Mode Columns: Some methods employ mixed-mode columns that contain both hydrophobic (e.g., C12) and polar (e.g., diol) functional groups.[12][16] These columns offer alternative selectivity by engaging in both hydrophobic and polar interactions, which can be useful for separating complex mixtures.[12]

Mobile Phase Composition

The mobile phase is the primary tool for adjusting retention time and achieving optimal separation.

  • Organic Modifier (Acetonitrile vs. Methanol): Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents used.[9][17] Increasing the proportion of the organic modifier in the mobile phase increases its elution strength, thereby decreasing the retention times of all analytes.[14] ACN generally has a stronger elution strength and provides lower backpressure than MeOH.

  • Aqueous Buffer: As discussed, a buffer (e.g., phosphate, acetate, or formate) is essential to control pH.[11][12][18] The concentration of the buffer can also subtly influence retention.[12]

The relationship between these core components is visualized in the diagram below.

G cluster_Analyte Analyte Properties cluster_Method HPLC Method Parameters A Sulfonamide Structure (R-Group Lipophilicity) Result Analyte Retention Time (tR) A->Result Directly proportional B pKa (Ionization State) B->Result C Stationary Phase (e.g., C18, C8) C->Result Influences interaction strength D Mobile Phase (% Organic Modifier) D->Result Inversely proportional E Mobile Phase pH E->B Controls

Caption: Logical relationship between analyte properties, method parameters, and retention time.

Comparative Retention Time Data for Sulfonamide Derivatives

The following table summarizes retention time data for several common sulfonamide derivatives, compiled from various published HPLC methods. This data illustrates how retention times shift based on the specific chromatographic conditions employed. It serves as a practical guide for estimating elution order and developing a starting point for method development.

Sulfonamide DerivativeColumnMobile PhaseFlow Rate (mL/min)Temp (°C)Retention Time (min)Reference
SulfaguanidineZorbax Eclipse XDB C18 (150x4.6mm, 5µm)0.05M SDS, 6% Propan-2-ol, 0.02M Phosphate Buffer (pH 3)1.0N/A~6.5[19]
SulfadiazineZorbax Eclipse XDB C18 (150x4.6mm, 5µm)0.05M SDS, 6% Propan-2-ol, 0.02M Phosphate Buffer (pH 3)1.0N/A~10.0[19]
SulfadiazineACE C18 (250x4.6mm, 5µm)Acetonitrile:Water (70:30 v/v)1.0N/A~3.5[20]
SulfamerazineQuasar C18 (150x4.6mm, 5µm)Water (0.1% Formic Acid):Methanol (70:30)1.020~6.8[1]
SulfamethazineZorbax Eclipse XDB C18 (150x4.6mm, 5µm)0.05M SDS, 6% Propan-2-ol, 0.02M Phosphate Buffer (pH 3)1.0N/A~15.0[19]
SulfamethoxazoleQuasar C18 (150x4.6mm, 5µm)Water (0.1% Formic Acid):Methanol (70:30)1.020~9.2[1]
SulfamethoxazoleC18 (250x4.6mm, 5µm)Water:ACN:MeOH (60:35:5 v/v), pH 2.5 with H₃PO₄1.0305.0[9][17]
SulfathiazoleQuasar C18 (150x4.6mm, 5µm)Water (0.1% Formic Acid):Methanol (70:30)1.020~5.7[1]

Analysis of Data: From the table, several key insights emerge. The elution order generally follows increasing lipophilicity. For example, in the study using a Quasar C18 column, the retention times increase from sulfathiazole (5.7 min) to sulfamerazine (6.8 min) to sulfamethoxazole (9.2 min), reflecting their respective molecular structures and polarities.[1] Furthermore, the dramatic difference in retention time for sulfadiazine between the two cited methods (~10.0 min vs. ~3.5 min) underscores the powerful influence of the mobile phase; a high organic content (70% ACN) leads to much faster elution compared to a micellar mobile phase with only 6% propan-2-ol.[19][20]

A Self-Validating Experimental Protocol for Sulfonamide Analysis

This section provides a robust, representative RP-HPLC protocol for the simultaneous determination of five common sulfonamides. The protocol is designed as a self-validating system, incorporating checks to ensure data integrity.

Instrumentation and Reagents
  • Instrumentation: HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: Zorbax Eclipse XDB C18 (150 x 4.6 mm, 5 µm particle size) or equivalent.[11][15]

  • Reagents: HPLC-grade acetonitrile (ACN), methanol (MeOH), and water. Formic acid (reagent grade). Analytical standards of sulfadiazine, sulfamerazine, sulfamethazine, sulfamethoxazole, and sulfathiazole.

Solution Preparation
  • Mobile Phase A (Aqueous): 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B (Organic): Acetonitrile (ACN).

  • Standard Stock Solutions (1 mg/mL): Accurately weigh ~25 mg of each sulfonamide standard into separate 25 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at 4°C.

  • Working Standard Mixture (10 µg/mL): Dilute the stock solutions appropriately with a 50:50 mixture of Mobile Phase A and B to create a mixed standard solution.

Chromatographic Conditions
ParameterSettingCausality Behind Choice
Column C18, 150 x 4.6 mm, 5 µmProvides strong hydrophobic retention and high efficiency for separating structurally similar sulfonamides.[1]
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase (pH ~2.7) to ensure consistent protonation of the analyte amino groups, leading to sharp, symmetrical peaks.[1][7]
Mobile Phase B AcetonitrileA strong organic modifier that provides good peak shape and lower backpressure.
Gradient Program 0-2 min, 10% B; 2-15 min, 10-60% B; 15-17 min, 60% B; 17-18 min, 60-10% B; 18-23 min, 10% BThe gradient allows for the elution of more polar compounds early in the run while ensuring that more lipophilic compounds elute within a reasonable time with good resolution.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.[1][21]
Column Temp. 30 °CElevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak efficiency. Consistency is key for reproducible retention times.
Injection Volume 10 µLA typical volume that balances sensitivity and the risk of column overload.
Detection DAD, 265 nmThis wavelength provides good absorbance for most sulfonamides, offering a balance of sensitivity and specificity.[3][7]
Experimental Workflow

The following diagram outlines the logical flow of the analytical procedure.

G A Prepare Mobile Phases & Standard Solutions B Equilibrate HPLC System (Initial Conditions, 20 min) A->B C Inject System Suitability Standard (Working Standard Mixture) B->C D Verify System Performance (Resolution, Tailing Factor) C->D E Inject Blank (Diluent) & Samples D->E If Suitability Passes F Acquire Chromatographic Data E->F G Process Data: Identify Peaks by Retention Time, Integrate & Quantify F->G

Caption: Standard experimental workflow for HPLC analysis of sulfonamides.

System Suitability (Self-Validation)

Before analyzing samples, an injection of the working standard mixture must be performed. The system is deemed suitable for analysis only if the following criteria are met:

  • Resolution (Rs): The resolution between the two most closely eluting peaks (e.g., sulfathiazole and sulfamerazine) should be > 1.5. This ensures that the compounds are baseline separated.

  • Tailing Factor (Tf): The tailing factor for each peak should be between 0.9 and 1.5. This confirms good peak shape and the absence of undesirable secondary interactions.

By establishing and verifying these criteria before every analytical run, the protocol becomes a self-validating system, ensuring the trustworthiness and accuracy of the generated data.

Conclusion

The retention time of sulfonamide derivatives in HPLC is a multifaceted parameter governed by a predictable interplay of molecular structure and chromatographic conditions. Lipophilicity, driven by the R-group substituent, and the ionization state, controlled by mobile phase pH, are the dominant analyte characteristics. These are modulated by the analyst's choice of stationary phase and mobile phase composition. By understanding these fundamental principles, researchers can move from a trial-and-error approach to a logical, science-driven strategy for method development. The comparative data and the representative protocol provided in this guide serve as a robust starting point for the successful separation and analysis of this vital class of pharmaceuticals.

References

  • Patyra, E., & Kwiatek, K. (2021). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. PMC. [Link]

  • Koulogiannis, G., et al. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. 3rd IMEKOFOODS Metrology Promoting Harmonization & Standardization in Food & Nutrition. [Link]

  • Liu, C., et al. (2023). Simultaneous determination of 13 sulfonamides at trace levels in soil by modified QuEChERS with HPLC-MS/MS. Analytical Methods. [Link]

  • PerkinElmer. (n.d.). Effective Separation of Sulfa Drugs using Quasar C18 HPLC. PE Polska. [Link]

  • Pietroń, W., et al. (2023). Simultaneous determination of sulfonamides, trimethoprim, amoxicillin and tylosin in medicated feed by high performance liquid chromatography with mass spectrometry. Journal of Veterinary Research. [Link]

  • Chen, J., et al. (2022). Simultaneous Determination of Sulfonamides Antibiotics in Environmental Water and Seafood Samples Using Ultrasonic-Assisted Dispersive Liquid-Liquid Microextraction Coupled with High Performance Liquid Chromatography. MDPI. [Link]

  • Gao, S., et al. (1998). Simultaneous determination of seven sulfonamide residues in swine wastewater by high-performance liquid chromatography. Journal of Chromatography A. [Link]

  • Charde, M., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]

  • Samanidou, V. F. (n.d.). Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk According to 2002/657/EC. ResearchGate. [Link]

  • Pastewska, M., et al. (2022). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. PMC. [Link]

  • Öztekin, N., & Erim, F. B. (2021). Separation of sulphonamides on a C12-diol mixed-mode HPLC column and investigation of their retention mechanism. R Discovery. [Link]

  • Pastewska, M., et al. (2022). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. PubMed. [Link]

  • Pastewska, M., et al. (2022). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. ResearchGate. [Link]

  • Kumar, S., et al. (2021). METHOD DEVELOPMENT AND MODEST VALIDATION OF SULFADIAZINE BY REVERSE PHASE HPLC. International Journal of Pharmaceutical Sciences and Research. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Sulfamethazine. HELIX Chromatography. [Link]

  • Gajda, A., et al. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. MDPI. [Link]

  • Al-janabi, A., et al. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of. Life-science, innovation, and applied biological sciences. [Link]

  • Pule, B. O., et al. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Agilent. [Link]

  • Al-janabi, A., et al. (2023). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of. Life-science, innovation, and applied biological sciences. [Link]

  • Patyra, E., & Kwiatek, K. (2021). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. MDPI. [Link]

  • Seo, D. (2023). Using high performance liquid chromatography to determine lipophilicity values of bioactive sulfonamides derived from polycyclic hydrocarbon cores. American Chemical Society. [Link]

  • SIELC Technologies. (2018). Separation of o-Toluenesulfonamide on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Studziński, M., et al. (2021). The lipophilicity parameters of sulfonamide derivatives were clustered... ResearchGate. [Link]

  • Malenović, A., et al. (2013). Thorough investigation of the retention mechanisms and retention behavior of amides and sulfonamides on amino column in hydrophilic interaction liquid chromatography. PubMed. [Link]

  • Tölgyesi, A., et al. (2014). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. CABI Digital Library. [Link]

  • Patyra, E., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC. [Link]

  • Wang, J., et al. (n.d.). Simultaneous Prediction of Retention Times and Peak Shapes of Sulfonamides in Reversed-Phase High-Performance Liquid Chromatography. ResearchGate. [Link]

  • Biorelevant. (n.d.). Which factors can increase the retention time of an analyte during HPLC analysis. Biorelevant. [Link]

  • Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Mifsud Buhagiar, L., et al. (n.d.). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. ResearchGate. [Link]

  • Jaroniec, M., & Kaczmarski, K. (2003). Influence of mobile phase composition on retention factors in different HPLC systems with chemically bonded stationary phases. PubMed. [Link]

Sources

Validating purity of 1-Cyanopropane-1-sulfonamide via elemental analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating purity of 1-Cyanopropane-1-sulfonamide via elemental analysis Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the development of novel sulfonamide bioisosteres, This compound (


) presents a unique analytical challenge. Unlike its aromatic counterparts (e.g., sulfamethoxazole), this aliphatic sulfonamide lacks a strong UV chromophore, rendering standard HPLC-UV methods unreliable without pre-column derivatization.

This guide validates Elemental Analysis (CHNS) as the critical "Gold Standard" for establishing the bulk purity and stoichiometric identity of this compound. While HPLC and qNMR offer orthogonal data, Elemental Analysis provides the only direct confirmation of the heteroatom ratio (N:S), which is essential for verifying the integrity of the cyano-sulfonamide moiety.

Technical Profile & Theoretical Baseline

Before validation, the theoretical composition must be established. This compound is an aliphatic sulfonamide characterized by a propyl chain with geminal cyano and sulfonamide groups at the C1 position.

Molecular Formula:


Molecular Weight:  148.18  g/mol 

Table 1: Theoretical Elemental Composition | Element | Count | Atomic Mass | Total Mass | Theoretical % | Acceptance Range (


) |
| :--- | :--- | :--- | :--- | :--- | :--- |
| Carbon (C)  | 4 | 12.011 | 48.044 | 32.42%  | 32.02% – 32.82% |
| Hydrogen (H)  | 8 | 1.008 | 8.064 | 5.44%  | 5.04% – 5.84% |
| Nitrogen (N)  | 2 | 14.007 | 28.014 | 18.90%  | 18.50% – 19.30% |
| Sulfur (S)  | 1 | 32.06 | 32.06 | 21.64%  | 21.24% – 22.04% |

Critical Insight: The high Nitrogen (18.9%) and Sulfur (21.6%) content makes CHNS analysis the most sensitive tool for detecting inorganic impurities (e.g., ammonium sulfate from synthesis) or hydrolysis products (e.g., loss of the cyano group).

Comparative Analysis: Why Elemental Analysis?

While modern labs rely heavily on chromatography, aliphatic sulfonamides require a multi-modal approach. The table below compares EA against common alternatives for this specific molecule.

Table 2: Performance Comparison of Validation Methods

FeatureElemental Analysis (CHNS) HPLC-UV (Standard) qNMR (

)
Primary Utility Stoichiometric Confirmation Impurity ProfilingAbsolute Purity & Structure
Detection Principle Combustion & TCD/IRUV Absorption (200-400nm)Proton Resonance
Suitability for 1-Cyano... High. Independent of chromophores.Low. Aliphatic chain has weak UV absorbance. Requires derivatization (e.g., fluorescamine).[1][2]High. Distinct signals for propyl chain.
Blind Spots Cannot distinguish isomers; requires >2mg sample.Inorganic salts, water, and non-UV active impurities are invisible.Inorganic salts are invisible; requires internal standard.
Validation Role Pass/Fail Gate. Confirms the material is not a salt/hydrate.Qualitative. Checks for organic byproducts.Quantitative. Cross-check for EA.
Experimental Protocol: CHNS Validation Workflow

This protocol ensures the accurate determination of C, H, N, and S, mitigating common interferences found in sulfonamide analysis.

Phase A: Sample Preparation
  • Drying: Sulfonamides can be hygroscopic. Dry the sample at 40°C under vacuum (10 mbar) for 4 hours to remove surface moisture.

    • Why? Water (

      
      ) artificially raises %H and lowers %C, %N, %S.
      
  • Homogenization: Grind the crystalline solid into a fine powder using an agate mortar.

    • Why? Ensures uniform combustion, preventing "micro-explosions" of encapsulated nitrogen gas.

Phase B: Combustion Parameters (Flash Combustion)
  • Instrument: Thermo Scientific FlashSmart or Elementar vario EL cube.

  • Carrier Gas: Helium (140 mL/min).

  • Oxygen Injection: 250 mL/min for 5 seconds (excess

    
     is critical for Sulfur oxidation).
    
  • Furnace Temperature: 950°C (Standard) or 1150°C (if using

    
     additive).
    
  • Catalyst: Tungsten Trioxide (

    
    ) or Copper wire.
    
    • Why?

      
       aids in the complete oxidation of sulfur to 
      
      
      
      and prevents the formation of sulfates ash.
  • Standard: Sulfanilamide (Reference Standard) is chemically similar and ideal for calibration.

Phase C: Detection & Calculation
  • Combustion: Sample +

    
    .
    
  • Reduction: Gases pass over reduced Copper (

    
    ) to convert nitrogen oxides (
    
    
    
    ) to
    
    
    and remove excess
    
    
    .
  • Separation: GC Column separates gases based on size/polarity.

  • Detection: Thermal Conductivity Detector (TCD) measures peak areas.

Validation Logic & Decision Tree

The following diagram illustrates the self-validating workflow. It integrates EA with HPLC to ensure both bulk purity and impurity profiling are addressed.

ValidationWorkflow Start Crude 1-Cyanopropane- 1-sulfonamide Dry Vacuum Drying (40°C, 4h) Start->Dry Weigh Micro-Weighing (2.0 mg ± 0.001) Dry->Weigh Combust Flash Combustion (950°C + WO3) Weigh->Combust Analyze Measure %C, %H, %N, %S Combust->Analyze Check Is Result within Theoretical ± 0.4%? Analyze->Check Pass PASS: Bulk Purity Confirmed Proceed to Bio-Assay Check->Pass Yes Fail FAIL: Re-Analyze Check->Fail No Trouble1 High %H, Low C/N/S? (Moisture Contamination) Fail->Trouble1 Trouble2 Low %S? (Incomplete Oxidation) Fail->Trouble2 Trouble3 Low %N? (Hydrolysis of Cyano Group) Fail->Trouble3 Trouble1->Dry Re-Dry Trouble2->Combust Add V2O5/WO3

Figure 1: Validation workflow for this compound. Note the feedback loops for common failures like moisture or incomplete sulfur oxidation.

Data Interpretation & Troubleshooting

Successful validation requires interpreting deviations from the theoretical values.

Scenario A: High %H (+0.8%), Low C/N/S
  • Cause: The sample is wet. This compound is polar and can form hydrates.

  • Action: Perform TGA (Thermogravimetric Analysis) or dry strictly under

    
    .
    
Scenario B: Low %S (-1.0%), Normal C/H/N
  • Cause: Sulfur is being trapped as inorganic sulfate ash in the crucible or not fully oxidized.

  • Action: Add Vanadium Pentoxide (

    
    ) or Tungsten Trioxide (
    
    
    
    ) powder to the sample capsule to boost local oxidation temperature and release sulfur.
Scenario C: Low %N, High %C
  • Cause: Hydrolysis of the Cyano group (

    
    ). This results in loss of Nitrogen and gain of Oxygen (which is not measured directly but dilutes other percentages).
    
  • Action: Check synthesis route. The cyano group is labile under strong acid/base conditions.

References
  • Patyra, E., et al. (2022).[3] HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers.[4] MDPI Agriculture. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1-Cyanopropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 1-Cyanopropane-1-sulfonamide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Chemical Context

This compound is a bifunctional building block characterized by the presence of both a nitrile (cyano) group and a sulfonamide moiety on a propyl backbone. In pharmaceutical synthesis, it is often utilized as a nucleophilic intermediate due to the acidity of the


-proton located between the electron-withdrawing sulfonyl and cyano groups.

Operational Reality: Public safety data for this specific CAS is often limited. Therefore, this guide applies the Precautionary Principle used in high-value drug discovery: treat the compound as a Potential Sensitizer (Sulfonamide moiety) and Acute Toxicant (Nitrile moiety) until specific toxicological data proves otherwise.

Hazard Identification & Risk Assessment

Before selecting PPE, you must understand the mechanism of potential injury.

Hazard ClassChemical MoietyPhysiological Mechanism
Acute Toxicity Nitrile (

)
Potential for metabolic release of cyanide ions (CN⁻) upon ingestion or absorption, though typically slower than inorganic cyanides.[1]
Sensitization Sulfonamide (

)
Known to cause Type I (immediate) or Type IV (delayed) hypersensitivity reactions. Cross-reactivity is a risk for sensitized individuals.
Chemical Burns

-Acidic Proton
The electron-withdrawing groups make the C1 proton acidic. High concentrations can be corrosive to mucous membranes and eyes.
The PPE Matrix: Layered Defense System

Do not rely on a single barrier. Use a redundant system to prevent exposure during synthesis or purification.

A. Hand Protection (The Critical Barrier)

Standard nitrile gloves may not suffice for prolonged contact with sulfonamide solutions.

  • Primary Layer: Nitrile (4 mil) – Disposable.

  • Secondary Layer (Outer): Nitrile (Extended Cuff, 6-8 mil) or Laminate (Silver Shield) if handling concentrated stock solutions.

  • Rationale: Nitriles provide excellent splash protection against aliphatic chains, but the sulfonamide group increases polarity. Double-gloving creates a "breakthrough buffer," allowing you to doff the outer glove immediately upon contamination without exposing skin.

B. Respiratory Protection
  • Primary Control: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (Solid Handling): If weighing outside a hood (strongly discouraged) or if the powder is electrostatic, use a P100 Particulate Respirator or a Powered Air Purifying Respirator (PAPR) .

    • Note: Simple N95s offer insufficient protection against potential organic vapors if the solid sublimes or degrades.

C. Eye & Body Protection
  • Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient due to the risk of fine powder migration or splash corrosivity.

  • Body: Lab Coat (High-Neck, Knit Cuffs) . For scale-up (>10g), wear a Tyvek® apron or sleeve covers to prevent dust accumulation on fabric clothing.

Operational Protocol: Step-by-Step
Phase 1: Weighing & Transfer (Highest Risk)

The solid phase presents the highest inhalation and contamination risk due to static.

  • Static Control: Place an ionizing fan or anti-static gun inside the balance enclosure. Sulfonamide powders are prone to "flying" due to static charge.

  • The "Boat-in-Jar" Method:

    • Tare a glass weighing boat inside a secondary screw-top jar.

    • Transfer the solid into the boat.

    • Cap the jar before removing it from the balance enclosure.

    • Why? This prevents trace powder from falling onto the benchtop during transport to the fume hood.

Phase 2: Reaction Setup
  • Solvent Selection: When dissolving, add solvent slowly. The heat of solution (exothermic) can be significant due to hydrogen bonding of the sulfonamide.

  • Incompatibility Check:

    • Avoid: Strong oxidizers (e.g., permanganates) and strong bases (unless intended for deprotonation).

    • Warning: Do not mix with strong acids without venting; although stable, hydrolysis of the nitrile group can theoretically release hazardous byproducts under extreme conditions.

Phase 3: Cleanup & Decontamination
  • Solvent Wash: Wipe surfaces with Ethanol or Isopropanol first (solubilizes the organic sulfonamide).

  • Soap & Water: Follow with a detergent wash to remove residues.

  • Doffing: Remove outer gloves → Wash inner gloves with soap/water → Remove inner gloves → Wash hands immediately.

Decision Logic: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate PPE based on the state of matter and quantity.

PPE_Decision_Tree Start Start: Handling this compound State_Check What is the physical state? Start->State_Check Solid Solid / Powder State_Check->Solid Powder Liquid Solution / Liquid State_Check->Liquid Dissolved Qty_Check Quantity > 1 gram? Solid->Qty_Check PPE_C PPE LEVEL C: Splash Goggles Double Nitrile (check permeation) Lab Coat Liquid->PPE_C Splash Risk High_Risk_Solid High Risk: Inhalation Qty_Check->High_Risk_Solid Yes Std_Risk_Solid Standard Risk Qty_Check->Std_Risk_Solid No PPE_A PPE LEVEL A: Fume Hood REQUIRED Double Nitrile Gloves Splash Goggles Tyvek Sleeves High_Risk_Solid->PPE_A PPE_B PPE LEVEL B: Fume Hood Recommended Single Nitrile Gloves Safety Glasses w/ Side Shields Std_Risk_Solid->PPE_B

Figure 1: Decision tree for selecting Personal Protective Equipment based on physical state and quantity of material.

Emergency Response
  • Skin Contact:

    • Drench: Immediately flush with water for 15 minutes.[2][3]

    • Soap: Use soft soap (sulfonamides are lipophilic; water alone may not remove them efficiently).

    • Alert: Monitor for redness or itching (signs of sensitization) for 24 hours.

  • Spill (Solid):

    • Do NOT dry sweep (creates dust).

    • Cover with a wet paper towel (solvent-dampened) to suppress dust.

    • Scoop into a chemically compatible container.

  • Disposal:

    • Dispose of as Hazardous Organic Waste .

    • Critical: Do not mix with acidic waste streams if there is any risk of nitrile hydrolysis, although this is less volatile than simple cyanide salts.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA).[3][4] (n.d.). Personal Protective Equipment. United States Department of Labor.[3] [Link]

  • PubChem. (n.d.). Compound Summary: Sulfonamides. National Library of Medicine. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.